Brd7-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7-(2,6-dimethoxy-3-pyridinyl)-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-11-9-17(21)20(2)15-10-12(5-6-13(11)15)14-7-8-16(22-3)19-18(14)23-4/h5-10H,1-4H3 |
InChI Key |
NFFBUIFLOKMWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Brd7-IN-2: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Brd7-IN-2 (also known as compound 2-77), a potent and selective chemical probe for the bromodomain-containing protein 7 (BRD7). This document details the rational design, synthetic procedures, and key experimental data, offering a comprehensive resource for researchers investigating the role of BRD7 in health and disease.
Discovery and Rational Design
This compound was developed through a structure-based drug design approach that aimed to create selective inhibitors for the BRD7 bromodomain.[1][2][3] The discovery process began with the observation that the BRD9 bromodomain inhibitor, BI9564, also exhibited binding to the closely related BRD7 bromodomain, albeit with lower affinity.[1] By comparing the crystal structures of the BRD7 and BRD9 bromodomains, researchers identified a unique, accessible binding pocket within BRD7.[1] This key structural difference provided a foundation for designing ligands with enhanced selectivity for BRD7 over BRD9.
A series of compounds was then synthesized to strategically occupy this newly identified binding cleft in BRD7, leading to the identification of two potent and selective inhibitors: 1-78 and 2-77 (this compound). These compounds were designed to maintain crucial interactions with asparagine and tyrosine residues essential for acetylated lysine binding, while their unique structural features would confer selectivity by exploiting the distinct pocket in BRD7.
Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. While the specific, detailed, step-by-step protocol for this compound is part of a larger library synthesis, the general methodology involves the coupling of key building blocks. The synthesis of a structurally related benzamide, N-(4-cyanophenyl)-4-methoxybenzamide, provides a representative example of the amide bond formation that is central to the synthesis of this class of inhibitors.
General Synthetic Workflow for Benzamide Core Structure
Caption: General synthetic workflows for the benzamide core of this compound analogs.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| BRD7 | Biochemical | 5.4 | 340 | |
| BRD9 | Biochemical | >300 | - | |
| BRD7 | Cellular (HEK293T) | 1.1 | - | |
| BRD9 | Cellular (HEK293T) | 3.2 | - |
Table 2: Selectivity Profile of this compound
| Protein | Assay Type | Result | Reference |
| BRD7 | Thermal Shift Assay | Increased Tm | |
| BRD9 | Thermal Shift Assay | No change in Tm | |
| Bromodomain Panel | BROMOscanTM | Selective for BRD7 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Thermal Shift Assay (TSA)
This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
Protocol:
-
Prepare a reaction mixture containing 10 mM HEPES (pH 7.0), 150 mM NaCl, 8x SYPRO Orange dye, 0.2 mg/mL of His-tagged BRD7 or BRD9 bromodomain, and 5% v/v DMSO with the desired concentration of this compound.
-
The final reaction volume is 20 µL.
-
Use a real-time PCR system to apply a temperature gradient from 25 °C to 75 °C over 120 minutes, with fluorescence readings every 0.5 °C.
-
Determine the melting temperature (Tm) by analyzing the fluorescence intensity as a function of temperature. An increase in Tm indicates ligand binding and stabilization of the protein.
Caption: Experimental workflow for the Thermal Shift Assay.
NanoBRET Target Engagement Assay
This assay quantifies the engagement of this compound with the BRD7 bromodomain within living cells.
Protocol:
-
Co-express the BRD7 bromodomain fused to NanoLuc luciferase and a fluorescently labeled histone peptide (e.g., H3.3-HaloTag) in HEK293T cells.
-
Treat the cells with varying concentrations of this compound.
-
Measure the bioluminescence resonance energy transfer (BRET) signal.
-
A decrease in the BRET signal indicates the displacement of the fluorescent histone peptide by this compound, allowing for the determination of cellular IC50 values.
Caption: Workflow for the NanoBRET Target Engagement Assay.
Cell Fractionation Assay
This assay determines the ability of this compound to displace BRD9 from chromatin in cells.
Protocol:
-
Treat HEK293T cells with 10 µM of this compound or a control compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in a hypotonic buffer (Buffer A) and lyse the cells.
-
Separate the nuclear-soluble and chromatin-insoluble fractions by centrifugation.
-
Analyze the amount of BRD9 in the chromatin-insoluble fraction by Western blotting.
Biological Activity and Signaling Pathways
BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and has been implicated in various cancers, including prostate cancer. Inhibition of the BRD7 bromodomain by this compound has been shown to impact the expression of androgen receptor (AR) target genes in prostate cancer cells. RNA sequencing analysis of LNCaP prostate cancer cells treated with this compound revealed a significant overlap in differentially expressed genes with those affected by the AR antagonist enzalutamide. This suggests that BRD7 plays a role in facilitating AR-dependent transcription.
Caption: Proposed signaling pathway of BRD7 in androgen receptor-positive prostate cancer and the inhibitory effect of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of BRD7. Its development through rational, structure-based design has resulted in a potent and selective inhibitor. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate the role of BRD7 in cellular processes and its potential as a therapeutic target in diseases such as prostate cancer.
References
The Multifaceted Role of BRD7: A Core Regulator in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in a multitude of cellular processes, acting as a pivotal component of chromatin remodeling complexes and a key modulator of major signaling pathways. Initially identified as a tumor suppressor, the functional repertoire of BRD7 has expanded to include roles in DNA damage repair, cell cycle control, apoptosis, and metabolic regulation. Its interactions with key cellular players such as p53, BRCA1, and components of the PI3K/Akt and Wnt/β-catenin pathways underscore its significance in maintaining cellular homeostasis. Dysregulation of BRD7 expression or function is increasingly implicated in the pathogenesis of various cancers and metabolic disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of BRD7, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and regulatory networks.
Core Functions of BRD7 Protein
BRD7 is a member of the bromodomain-containing protein family, characterized by a conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins.[1][2] This interaction is fundamental to its role in chromatin remodeling and transcriptional regulation.
Transcriptional Regulation and Chromatin Remodeling
BRD7 is an integral subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, an ATP-dependent complex analogous to the SWI/SNF complex.[1][3] As a component of PBAF, BRD7 participates in modulating chromatin structure, thereby influencing gene expression.[2] Its bromodomain specifically binds to acetylated histones, a key mechanism for targeting the complex to specific genomic loci.
BRD7's role in transcription is multifaceted; it can act as both a co-activator and a co-repressor of gene expression. It influences the transcription of genes involved in critical cellular processes, including the cell cycle, by binding to their promoters.
Tumor Suppression
A primary and extensively studied function of BRD7 is its role as a tumor suppressor. Its expression is frequently downregulated in a variety of human cancers, including nasopharyngeal, breast, ovarian, and colorectal cancers. The tumor-suppressive functions of BRD7 are executed through its involvement in several key anti-cancer pathways.
Cell Cycle Control and Apoptosis
BRD7 plays a crucial role in regulating the cell cycle, primarily by inducing a G1/S phase arrest. This is achieved through the transcriptional regulation of key cell cycle proteins. For instance, BRD7 can inhibit the G1-S progression by modulating the Ras/MEK/ERK and Rb/E2F pathways. Overexpression of BRD7 has been shown to significantly inhibit cell proliferation and induce apoptosis in cancer cell lines.
DNA Damage Response
Recent evidence has implicated BRD7 in the DNA damage response (DDR). In response to DNA double-strand breaks (DSBs), BRD7 is recruited to the damaged chromatin in an ATM-dependent manner. It participates in transcriptional repression at DSB regions, a crucial step for efficient DNA repair. BRD7's involvement in the DDR highlights its role in maintaining genomic integrity.
Key Signaling Pathways Involving BRD7
BRD7 exerts its diverse functions by interacting with and modulating several critical signaling pathways.
The p53 Pathway
BRD7 is a crucial co-activator of the tumor suppressor protein p53. It physically interacts with p53 and is required for the efficient p53-mediated transcription of a subset of its target genes, including the cell cycle inhibitor p21. This interaction is essential for inducing oncogene-induced senescence, a key cellular defense mechanism against tumorigenesis. BRD7 facilitates the acetylation of p53 and histones at the promoters of p53 target genes, thereby enhancing their transcription.
References
An In-depth Technical Guide to Brd7-IN-2 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of Brd7-IN-2, a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7). This document details the quantitative metrics of this compound's interaction with its target in a cellular context, provides in-depth experimental protocols for assessing target engagement, and illustrates the key signaling pathways modulated by BRD7.
Quantitative Assessment of this compound Cellular Target Engagement
This compound (also known as compound 2-77) has been characterized as a potent and selective inhibitor of BRD7. Its target engagement and selectivity have been quantified in cellular assays, providing valuable data for its use as a chemical probe in studying BRD7 function.
| Compound | Assay | Cell Line | Target | IC50 (µM) | Reference |
| This compound | NanoBRET | HEK293T | BRD7 | 1.1 | [1] |
| This compound | NanoBRET | HEK293T | BRD9 | 3.2 | [1] |
| This compound | Biochemical | - | BRD7 | 5.4 | [1] |
| This compound | Biochemical | - | BRD9 | >300 | [1] |
Experimental Protocols for Determining Target Engagement
The following are detailed methodologies for key experiments used to assess the cellular target engagement of this compound.
NanoBRET Target Engagement Assay
The NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay is a proximity-based method to measure compound binding to a target protein within intact cells.[2]
Objective: To quantify the affinity of this compound for BRD7 in live cells by competitive displacement of a fluorescent tracer.
Materials:
-
HEK293T cells
-
Plasmid encoding BRD7 fused to NanoLuc® luciferase
-
NanoBRET® tracer for the BRD7 bromodomain
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well or 384-well white, opaque tissue culture plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 450 nm and 610 nm)
Protocol:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 6-well plate.
-
Transfect the cells with the plasmid encoding the NanoLuc-BRD7 fusion protein using a suitable transfection reagent.
-
After 24 hours, detach and resuspend the cells in Opti-MEM®.
-
-
Compound Preparation:
-
Prepare a 10X stock solution of serially diluted this compound in assay medium.
-
-
Assay Plate Preparation:
-
Add the NanoBRET® tracer to the cell suspension at a predetermined optimal concentration.
-
Dispense the cell-tracer mixture into the wells of the assay plate.
-
Add 10 µL of the 10X this compound dilutions to the respective wells. Include a "no compound" control.
-
Mix the plate on an orbital shaker for 15 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound binding to reach equilibrium.
-
Equilibrate the plate to room temperature for approximately 15 minutes before reading.
-
-
Signal Detection:
-
Prepare a 3X solution of NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in assay medium.
-
Add the substrate/inhibitor solution to each well.
-
Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Objective: To confirm the physical binding of this compound to BRD7 in intact cells by observing a shift in the thermal denaturation profile of BRD7.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for BRD7
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler or heating block
Protocol:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against BRD7, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for BRD7 at each temperature point for both treated and untreated samples.
-
Plot the percentage of soluble BRD7 relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for assessing target engagement and the key signaling pathways in which BRD7 plays a role. Inhibition of BRD7 by this compound is expected to modulate these pathways.
Caption: Workflow for NanoBRET and CETSA target engagement assays.
BRD7 in the p53 Signaling Pathway
BRD7 is a critical component of the p53 tumor suppressor pathway. It has been shown to be required for the transcriptional activity of p53 on a subset of its target genes, such as p21. BRD7 can also stabilize p53 by decreasing the phosphorylation and activation of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. Inhibition of BRD7 with this compound would be expected to attenuate p53-mediated cellular responses.
Caption: BRD7's role in the p53 signaling pathway.
BRD7 in the PI3K/Akt Signaling Pathway
BRD7 can act as a negative regulator of the PI3K/Akt signaling pathway. It interacts with the p85 regulatory subunit of PI3K, leading to its nuclear translocation. This sequestration of p85 in the nucleus reduces the formation of the active p85/p110 PI3K complex in the cytoplasm, thereby attenuating downstream Akt signaling. Consequently, inhibition of BRD7 by this compound may lead to an increase in PI3K/Akt pathway activity.
Caption: BRD7's inhibitory role in PI3K/Akt signaling.
BRD7 in the Wnt/β-catenin Signaling Pathway
The role of BRD7 in the Wnt/β-catenin pathway appears to be context-dependent. In some cancer types, BRD7 has been shown to inhibit the pathway by preventing the nuclear accumulation of β-catenin. However, in other contexts, it has been reported to enhance Wnt signaling by interacting with Dishevelled-1 (Dvl-1) and inhibiting Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex. The diagram below depicts the inhibitory role of BRD7. Inhibition of BRD7 with this compound in such a context could lead to the activation of Wnt/β-catenin signaling.
References
The Role of BRD7 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 7 (BRD7) is a critical component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a specialized form of the SWI/SNF complex. This technical guide provides an in-depth overview of the function of BRD7 in chromatin architecture and gene regulation. Through its distinct bromodomain, BRD7 recognizes and binds to acetylated histones, thereby targeting the PBAF complex to specific genomic loci. This interaction is fundamental to the regulation of gene expression programs that govern essential cellular processes, including cell cycle progression, DNA repair, and tumor suppression. This document details the molecular mechanisms of BRD7, its role within the PBAF complex, its impact on various signaling pathways, and key experimental protocols for its study.
Introduction to BRD7 and Chromatin Remodeling
Chromatin remodeling is a dynamic process that alters the structure of chromatin to control access of the transcriptional machinery to DNA. ATP-dependent chromatin remodeling complexes, such as the SWI/SNF family, are central to this process. Human cells possess two major classes of SWI/SNF complexes: BAF and PBAF[1]. The PBAF complex is distinguished by the presence of specific subunits, including BRD7, which contribute to its functional specificity[1][2].
BRD7 is a nuclear protein that plays a pivotal role in transcriptional regulation[3][4]. Its structure includes a highly conserved bromodomain, a motif that recognizes and binds to acetylated lysine residues on histone tails. This "reading" of the histone code is a key mechanism by which BRD7 directs the chromatin remodeling activity of the PBAF complex to specific gene promoters and enhancers, thereby influencing gene expression.
Molecular Mechanism of BRD7 Function
The Bromodomain: A Reader of Acetylated Histones
The bromodomain of BRD7 functions as a reader of the epigenetic landscape. It specifically recognizes and binds to acetylated lysine residues on the N-terminal tails of histones, particularly on histone H3 and H4. While the binding affinity of the BRD7 bromodomain for individual acetylated histone peptides is described as weak, this interaction is crucial for the localization and function of the PBAF complex. The specificity of this interaction contributes to the targeted regulation of gene expression. Deletion of the bromodomain abrogates the ability of BRD7 to associate with acetylated histones and impairs its function in transcriptional regulation.
BRD7 as a Key Subunit of the PBAF Complex
BRD7 is an integral and specific subunit of the PBAF chromatin remodeling complex. The PBAF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby altering DNA accessibility. BRD7 plays a crucial role in the assembly and function of the PBAF complex. Studies have shown that BRD7 can act as a bridge, connecting the ATPase subunit BRG1 and the PBRM1 subunit to the core module of the PBAF complex, facilitating its assembly.
Furthermore, the presence of BRD7 within the PBAF complex appears to significantly modulate its enzymatic activity. Purified PBAF complexes containing BRD7 exhibit a substantially higher basal ATPase activity compared to the broader SWI/SNF complex pool. Interestingly, this high basal activity is not further stimulated by the presence of DNA, suggesting a unique regulatory mechanism conferred by BRD7.
Role of BRD7 in Transcriptional Regulation and Signaling Pathways
BRD7 is implicated in the regulation of several critical signaling pathways, primarily through its role in modulating the expression of key target genes.
The p53 Pathway and Tumor Suppression
BRD7 is a crucial component of a functional p53 pathway. It interacts directly with the tumor suppressor protein p53 and is required for the efficient p53-mediated transcription of a subset of its target genes. This interaction is vital for inducing cellular senescence in response to oncogenic stress. In hepatocellular carcinoma, BRD7 has been shown to upregulate the transcription of p53 by directly binding to its promoter region, thereby enhancing its tumor-suppressive functions.
The BRCA1 Pathway and DNA Repair
BRD7 is a direct binding partner of BRCA1, a key protein involved in DNA repair and tumor suppression. This interaction is important for the BRCA1-mediated transcriptional regulation of genes such as the estrogen receptor α (ERα). Depletion of BRD7 prevents the recruitment of BRCA1 to the ESR1 promoter, highlighting BRD7's role in guiding DNA repair and transcriptional regulation machinery to specific genomic locations.
Wnt/β-catenin and Ras/MEK/ERK Pathways
BRD7 has been shown to influence the Wnt/β-catenin and Ras/MEK/ERK signaling pathways, which are central to cell proliferation and differentiation. In nasopharyngeal carcinoma cells, overexpression of BRD7 can inhibit cell growth and arrest the cell cycle in the G0/G1 phase by regulating genes involved in these pathways.
Quantitative Data on BRD7 Function
The following tables summarize the available quantitative data regarding BRD7's binding affinities and the enzymatic activity of the PBAF complex.
| Parameter | Value | Reference |
| Binding Affinity | ||
| BRD7 Bromodomain to Acetylated Histone Peptides | Weak affinity (qualitative) | |
| Inhibitor Binding | ||
| Kd of Inhibitor 1-78 for BRD7 BD | 1.2 µM (MST) / 290 nM (bromoKdELECT) | |
| Kd of Inhibitor 2-77 for BRD7 BD | 2.2 µM (MST) / 340 nM (bromoKdELECT) | |
| Enzymatic Activity | ||
| Basal ATPase Activity of BRD7-containing PBAF | Substantially higher than total SWI/SNF | |
| DNA Stimulation of ATPase Activity | No further stimulation |
Experimental Protocols
Recombinant BRD7 Protein Expression and Purification
This protocol describes the expression and purification of a GST-tagged BRD7 fusion protein in E. coli.
Materials:
-
pGEX vector containing BRD7 cDNA
-
E. coli BL21(DE3) competent cells
-
LB Broth and LB agar plates with ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., PBS with 1% Triton X-100, protease inhibitors)
-
Glutathione-Sepharose beads
-
Elution Buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)
Procedure:
-
Transform the pGEX-BRD7 plasmid into E. coli BL21(DE3) cells and select for transformants on ampicillin-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Incubate the cleared lysate with pre-equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
-
Elute the GST-BRD7 fusion protein from the beads using Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and Coomassie blue staining or Western blot.
Co-Immunoprecipitation (Co-IP) of BRD7 and Interacting Proteins
This protocol outlines the steps for performing a co-immunoprecipitation experiment to identify proteins that interact with BRD7 in vivo.
Materials:
-
Cells expressing endogenous or tagged BRD7
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Anti-BRD7 antibody or antibody against the tag
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Lyse the cells in ice-cold Co-IP Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-BRD7 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the immunoprecipitated protein complexes from the beads by adding Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using antibodies against BRD7 and the suspected interacting partner.
Chromatin Immunoprecipitation (ChIP) for BRD7
This protocol provides a general workflow for performing a ChIP experiment to identify the genomic regions occupied by BRD7.
Materials:
-
Cells of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Sonication equipment
-
Anti-BRD7 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl wash)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification
-
qPCR primers for target and control genomic regions
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
Perform immunoprecipitation by incubating the sheared chromatin with the anti-BRD7 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers for known or suspected BRD7 target genes and a negative control region.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving BRD7 and a typical experimental workflow for studying its function.
Caption: Key signaling pathways modulated by BRD7.
Caption: Experimental workflow to study BRD7 function.
Conclusion
BRD7 is a multifaceted protein that plays a central role in chromatin remodeling and gene regulation as a key subunit of the PBAF complex. Its ability to recognize acetylated histones provides a mechanism for targeted gene regulation, influencing a wide array of cellular processes. The disruption of BRD7 function is implicated in various diseases, including cancer, making it an attractive target for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate roles of BRD7 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. BRD7, a Novel PBAF-specific SWI/SNF Subunit, Is Required for Target Gene Activation and Repression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
BRD7: A Comprehensive Technical Guide on its Role as a Tumor Suppressor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 7 (BRD7) has emerged as a critical tumor suppressor gene, frequently downregulated in a multitude of human cancers including nasopharyngeal, breast, ovarian, and hepatocellular carcinomas.[1][2] As a key component of the PBAF (Polybromo-associated BRG1-associated factor) subtype of the SWI/SNF chromatin remodeling complex, BRD7 plays a pivotal role in transcriptional regulation.[3][4] Its tumor-suppressive functions are multifaceted, primarily executed through its interaction with key cancer-related proteins and pathways. BRD7 is essential for the transcriptional activation of a subset of p53 target genes, directly interacts with the tumor suppressor BRCA1 to regulate estrogen receptor signaling, and modulates other critical pathways such as Wnt/β-catenin and Ras/MEK/ERK.[1] This guide provides an in-depth review of the molecular mechanisms underpinning BRD7's role in cancer, presents quantitative data on its functional impact, details key experimental protocols for its study, and visualizes its complex interactions through signaling and workflow diagrams.
Core Mechanisms and Signaling Pathways
BRD7's function as a tumor suppressor is intrinsically linked to its role as a transcriptional regulator and a component of the PBAF chromatin remodeling complex. It binds to acetylated histones via its bromodomain, influencing chromatin structure and gene expression. Its interactions with other key tumor suppressors and signaling pathways are central to its function.
The BRD7-p53 Axis
A primary mechanism of BRD7's tumor suppressor activity is its interaction with p53. BRD7 binds to the N-terminus of p53 and is required for the efficient transcriptional activation of a specific subset of p53 target genes, such as the cell cycle inhibitor p21. This interaction is crucial for inducing oncogene-induced senescence, a key barrier to tumor progression. In some cancers, BRD7 can also stabilize p53 protein levels by modulating the activity of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. In hepatocellular carcinoma, BRD7 directly binds to the p53 promoter region to transcriptionally upregulate its expression, thereby activating the entire p53 signaling pathway.
References
Brd7-IN-2 and the p53 Signaling Pathway: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in various cellular processes, including chromatin remodeling and transcriptional regulation. Its role as a tumor suppressor, particularly through its interaction with the p53 signaling pathway, has garnered significant interest in the field of oncology and drug discovery.[1] Brd7-IN-2 is a potent and selective inhibitor of the BRD7 bromodomain, serving as a valuable chemical probe to elucidate the functions of BRD7 in cancer biology.[2][3][4] This technical guide provides a comprehensive overview of this compound, its interaction with the p53 signaling pathway, and detailed experimental protocols for its characterization.
This compound: A Selective BRD7 Inhibitor
This compound (also referred to as compound 2-77) was developed as a selective chemical probe for the bromodomain of BRD7. Its selectivity is a key attribute, allowing for the specific investigation of BRD7 function in the presence of other closely related bromodomains, such as BRD9.
Quantitative Data for this compound
The inhibitory activity and binding affinity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Metric | Value | Reference |
| Biochemical Assay | BRD7 | IC50 | 5.4 µM | |
| Biochemical Assay | BRD9 | IC50 | >300 µM | |
| Cellular Assay (HEK293T) | BRD7 | IC50 | 1.1 µM | |
| Cellular Assay (HEK293T) | BRD9 | IC50 | 3.2 µM |
| Assay Type | Target | Metric | Value | Reference |
| bromoKdELECT | BRD7 | Kd | 340 nM | |
| bromoKdELECT | BRD9 | Kd | 655 nM | |
| Microscale Thermophoresis (MST) | BRD7 | Kd | 2.2 µM | |
| Microscale Thermophoresis (MST) | BRD9 | Kd | No binding detected |
The Role of BRD7 in the p53 Signaling Pathway
BRD7 is a crucial component of the p53 tumor suppressor pathway. It functions as a cofactor for p53, required for the efficient transcriptional activation of a subset of p53 target genes. This interaction is critical for inducing cellular senescence in response to oncogenic stress.
The mechanism of BRD7's influence on p53 activity is multifaceted:
-
Direct Interaction: BRD7 physically interacts with p53, facilitating its transcriptional activity.
-
Chromatin Remodeling: As a subunit of the PBAF (SWI/SNF) chromatin remodeling complex, BRD7 is thought to create a chromatin environment conducive to p53-mediated transcription.
-
Regulation of p53 Stability: BRD7 can increase p53 protein levels by inhibiting the activity of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This is achieved by decreasing the phosphorylation and activation of MDM2.
-
Transcriptional Coactivation: BRD7 interacts with both p53 and the histone acetyltransferase p300, and is recruited to the promoter regions of p53 target genes, thereby influencing histone and p53 acetylation and enhancing promoter activity.
Inhibition of the BRD7 bromodomain by this compound is expected to disrupt these functions, leading to a downstream modulation of the p53 signaling pathway. This makes this compound a valuable tool for studying the therapeutic potential of targeting BRD7 in cancers with functional p53.
Signaling Pathway Diagram
Caption: The BRD7-p53 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and its effects on the p53 pathway are provided below.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for BRD7 Inhibition
This assay is used to determine the in vitro potency of inhibitors against the BRD7 bromodomain.
Principle: The assay measures the binding of a biotinylated histone H4 peptide (ligand) to a GST-tagged BRD7 bromodomain. The BRD7 protein is detected with a Europium (Eu)-labeled anti-GST antibody (donor), and the biotinylated peptide is detected with a Streptavidin-Allophycocyanin (APC) conjugate (acceptor). When in close proximity, excitation of the Eu donor leads to energy transfer to the APC acceptor, resulting in a FRET signal. Inhibitors that bind to the BRD7 bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged recombinant human BRD7 bromodomain protein
-
Biotinylated histone H4 acetylated peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-APC conjugate
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GST-BRD7 protein to all wells.
-
Add the biotinylated H4 peptide to all wells except for the negative control.
-
Add the Eu-anti-GST antibody and Streptavidin-APC mixture to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Eu) and ~665 nm (APC).
-
Calculate the FRET ratio (665 nm emission / 615 nm emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.
BROMOscan® Assay for Selectivity Profiling
This is a competition binding assay used to determine the selectivity of an inhibitor across a panel of bromodomains.
Principle: The assay is based on a proprietary technology from Eurofins DiscoverX. In brief, bromodomains are tagged with a DNA label and are competed for binding to an immobilized ligand with the test compound. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.
Procedure (General Overview):
-
The test compound (this compound) is incubated with a specific DNA-tagged bromodomain from a large panel.
-
This mixture is added to a well containing an immobilized ligand for that bromodomain.
-
After an incubation period to allow for binding competition, the wells are washed to remove unbound proteins.
-
The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.
-
The results are typically reported as percent of control, and for dose-response curves, a Kd value is calculated.
Cellular Proliferation (MTS) Assay
This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Principle: The MTS assay relies on the reduction of a tetrazolium salt (MTS) by metabolically active, viable cells to form a colored formazan product that is soluble in cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for p53 and Downstream Targets
This technique is used to measure changes in the protein levels of p53 and its target genes (e.g., p21, BAX) in response to this compound treatment.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, BAX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
p53 Transcriptional Activity Luciferase Reporter Assay
This assay measures the ability of BRD7, and the effect of its inhibition, to modulate the transcriptional activity of p53.
Procedure:
-
Transfection: Co-transfect cells (e.g., MCF-7) with a luciferase reporter plasmid containing p53 response elements (e.g., pG13-Luc) and a Renilla luciferase control plasmid for normalization.
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent and selective inhibitor of the BRD7 bromodomain, providing a critical tool for dissecting the role of BRD7 in cellular processes, particularly in the context of the p53 signaling pathway. The interplay between BRD7 and p53 is integral to tumor suppression, and the ability to modulate this interaction with a small molecule inhibitor opens up new avenues for therapeutic intervention in cancers that retain wild-type p53. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the biological effects of this compound and to explore the therapeutic potential of targeting the BRD7-p53 axis.
References
The Impact of Brd7-IN-2 on Wnt/β-catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in various cellular processes, including transcriptional regulation and chromatin remodeling. Its role in the Wnt/β-catenin signaling pathway is complex and appears to be highly context-dependent, functioning as both a negative and positive regulator in different cellular environments. Brd7-IN-2 is a synthetic, cell-permeable small molecule inhibitor designed to target the bromodomain of BRD7, providing a valuable tool for elucidating the protein's function. This technical guide synthesizes the current understanding of BRD7's interaction with the Wnt/β-catenin pathway and provides a framework for investigating the pharmacological effects of its inhibitor, this compound. We present quantitative data, detailed experimental protocols for key assays, and pathway diagrams to facilitate further research in this area.
Introduction: BRD7 and the Wnt/β-catenin Pathway
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain-containing protein family and a component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in reading the epigenetic code and regulating gene expression.[3] Dysregulation of BRD7 has been implicated in numerous cancers, including nasopharyngeal, breast, ovarian, and colorectal cancers, where it often acts as a tumor suppressor.[2]
The Wnt/β-catenin signaling pathway is a highly conserved signaling cascade essential for embryonic development and adult tissue homeostasis.[4] In the "off-state," a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state," Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate target genes like c-Myc and Cyclin D1, driving cell proliferation. Aberrant activation of this pathway is a hallmark of many cancers.
This compound: A Selective BRD7 Inhibitor
This compound (also referred to as compound 2-77) is a potent and selective small-molecule inhibitor of BRD7. It was developed to occupy the acetyl-lysine binding pocket of the BRD7 bromodomain, preventing it from interacting with its chromatin targets. This tool compound allows for the acute chemical knockout of BRD7 function, enabling researchers to probe its role in cellular signaling pathways.
The Dual Role of BRD7 in Wnt/β-catenin Signaling
Current literature presents a dichotomous role for BRD7 in regulating Wnt/β-catenin signaling, largely depending on the cellular context.
-
Negative Regulation: In several cancer cell lines, including nasopharyngeal carcinoma (HNE1) and ovarian cancer cells (A2780, SKOV3), overexpression of BRD7 has been shown to inhibit the Wnt/β-catenin pathway. The proposed mechanism involves BRD7 preventing the nuclear accumulation of β-catenin, thereby downregulating the expression of its target genes, such as c-jun and cyclin D1. In this context, BRD7 functions as a tumor suppressor by antagonizing oncogenic Wnt signaling.
-
Positive Regulation: Conversely, in other cell types like HEK293T cells and in the context of myocardial infarction, BRD7 has been reported to enhance Wnt/β-catenin signaling. One mechanism involves BRD7 interacting with Dishevelled 1 (Dvl-1), which leads to the inhibition of GSK3β activity. By inhibiting GSK3β, BRD7 prevents β-catenin degradation, promoting its nuclear translocation and subsequent signaling. Another study found that silencing BRD7 in cardiomyocytes inhibited the activation of Wnt/β-catenin signaling.
This dual functionality suggests that the net effect of BRD7 on the Wnt pathway is determined by the specific protein interaction network and cellular state of a given system.
Inferred Impact of this compound on Wnt/β-catenin Signaling
As a direct inhibitor of BRD7 function, this compound is expected to produce the opposite effect of BRD7 overexpression. The impact of this compound on Wnt/β-catenin signaling is therefore hypothesized to be context-dependent:
-
In cancer cells where BRD7 suppresses the pathway, treatment with This compound would be predicted to activate Wnt/β-catenin signaling by preventing BRD7 from inhibiting β-catenin's nuclear entry.
-
In cells where BRD7 promotes the pathway, treatment with This compound would be predicted to inhibit Wnt/β-catenin signaling by disrupting the BRD7-Dvl-1 interaction and restoring GSK3β activity.
The following diagram illustrates these opposing mechanisms and the inferred points of intervention for this compound.
Caption: Wnt/β-catenin pathway showing dual regulation by BRD7 and inferred action of this compound.
Quantitative Data
The following tables summarize the known quantitative data for this compound and related selective inhibitors. Note that combining IC50 values from different assays can be a source of noise.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System | Source |
| This compound (2-77) | BRD7 | BROMOscan | 340 nM (Kd) | In vitro | |
| This compound (2-77) | BRD9 | BROMOscan | 655 nM (Kd) | In vitro | |
| This compound | BRD7 | Unknown | 5.4 µM (IC50) | Prostate Cancer Cells | |
| This compound | BRD9 | Unknown | >300 µM (IC50) | Prostate Cancer Cells | |
| This compound | BRD7 | NanoBRET | 1.1 µM (IC50) | HEK293T Cells | |
| This compound | BRD9 | NanoBRET | 3.2 µM (IC50) | HEK293T Cells |
Table 2: Activity of Other Selective BRD7/9 Inhibitors
| Compound | Target | Assay Type | Kd | Notes | Source |
| TP-472 | BRD7 | Unknown | 340 nM | Selective BRD9/7 inhibitor | |
| TP-472 | BRD9 | Unknown | 33 nM | Selective BRD9/7 inhibitor | |
| 1-78 | BRD7 | bromoKdELECT | 290 nM | Selective BRD7 inhibitor | |
| 1-78 | BRD9 | bromoKdELECT | 650 nM | Selective BRD7 inhibitor |
Experimental Protocols
To investigate the impact of this compound on Wnt/β-catenin signaling, a series of well-established assays should be performed. The workflow below outlines a typical experimental approach.
Caption: Experimental workflow for assessing the impact of this compound on Wnt signaling.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages with its target, BRD7, inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the amount of soluble BRD7 protein remaining at each temperature using Western blotting with a specific anti-BRD7 antibody.
-
Data Analysis: Plot the relative band intensity for BRD7 against temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
TCF/LEF Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Treatment: Treat cells with a dose-response of this compound. To measure inhibition of signaling, co-treat with a Wnt pathway agonist like Wnt3a conditioned media or CHIR99021. To measure activation, treat with the inhibitor alone.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated wells to vehicle-treated controls.
Western Blotting for Pathway Components
Objective: To measure changes in the protein levels of key Wnt/β-catenin pathway components and downstream targets.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-β-catenin (total)
-
Anti-active-β-catenin (non-phosphorylated)
-
Anti-Cyclin D1
-
Anti-c-Myc
-
Anti-BRD7 (to confirm knockdown if using siRNA)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control.
Conclusion and Future Directions
The interaction between BRD7 and the Wnt/β-catenin signaling pathway is multifaceted and highly dependent on the cellular context. While BRD7 can act as either a repressor or an activator of the pathway, its inhibitor, this compound, provides a critical tool to dissect these opposing roles. The primary effect of this compound is inferred to be the inverse of BRD7's function in a given cell type. For researchers and drug developers, this means that the therapeutic potential of targeting BRD7—either through inhibition or other modalities—must be carefully evaluated within the specific disease context.
Future research should focus on directly testing the effect of this compound on Wnt signaling in various cancer cell lines known to have different endogenous BRD7 functions. Elucidating the precise molecular determinants that dictate whether BRD7 represses or activates Wnt signaling will be crucial for predicting the outcome of BRD7 inhibition and for the rational design of novel therapeutic strategies targeting this complex interaction.
References
Unveiling the Biological Activity of Brd7-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-2, also known as compound 2-77, has emerged as a potent and selective small molecule inhibitor of Bromodomain-containing protein 7 (BRD7). BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which play a crucial role in the regulation of gene transcription through their ability to recognize and bind to acetylated lysine residues on histones. Dysregulation of BRD7 has been implicated in the pathogenesis of various diseases, most notably in prostate cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory profile, detailed experimental methodologies for its characterization, and its impact on key signaling pathways.
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
| Target | Assay Type | IC50 (μM) | Reference |
| BRD7 | Biochemical Assay | 5.4 | [1] |
| BRD9 | Biochemical Assay | >300 | [1] |
| BRD7 | NanoBRET (HEK293T cells) | 1.1 | [1] |
| BRD9 | NanoBRET (HEK293T cells) | 3.2 | [1] |
Table 1: Inhibitory Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound against BRD7 and its selectivity over the closely related bromodomain, BRD9.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
NanoBRET™ Target Engagement Intracellular Assay
This assay is used to quantify the binding of this compound to BRD7 within living cells.[2]
Objective: To determine the intracellular IC50 of this compound for BRD7.
Materials:
-
HEK293T cells
-
NanoLuc®-BRD7 fusion vector
-
NanoBRET™ Tracer
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
96-well white-bottom tissue culture plates
-
Luminometer capable of measuring donor and acceptor wavelengths (e.g., 450 nm and 610 nm)
Procedure:
-
Cell Preparation:
-
Transfect HEK293T cells with the NanoLuc®-BRD7 fusion vector.
-
Seed the transfected cells into 96-well white-bottom plates at a suitable density and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Opti-MEM™ medium.
-
-
Assay Execution:
-
To the cells, add the NanoBRET™ Tracer at its predetermined optimal concentration.
-
Immediately add the serially diluted this compound to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 15 minutes.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer, measuring both the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT or BrdU)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells (e.g., LNCaP).
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or BrdU labeling reagent
-
Plate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
RNA-Sequencing (RNA-Seq)
RNA-Seq is employed to analyze the global changes in gene expression in response to this compound treatment.
Objective: To identify the downstream transcriptional effects of BRD7 inhibition by this compound in prostate cancer cells.
Materials:
-
LNCaP cells
-
This compound
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Cell Treatment: Treat LNCaP cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for 72 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify the biological pathways affected by the differentially expressed genes.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by inhibiting the function of BRD7, which in turn modulates key signaling pathways involved in cancer progression.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and survival. BRD7 has been shown to act as a coregulator of AR, influencing the transcription of AR target genes. By inhibiting BRD7, this compound disrupts this interaction, leading to a downregulation of AR-dependent gene expression, which contributes to the observed anti-proliferative effects in prostate cancer cells.
References
BRD7: A Comprehensive Technical Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in cellular processes and a protein of significant interest in therapeutic development, particularly in oncology. Initially identified as a gene downregulated in nasopharyngeal carcinoma (NPC), subsequent research has solidified its role as a potent tumor suppressor in a variety of cancers, including breast, ovarian, prostate, and hepatocellular carcinoma.[1][2] BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, which is a key player in the regulation of gene expression.[3] Its function is intrinsically linked to its ability to interact with crucial cellular proteins such as p53, BRCA1, and components of key signaling pathways, thereby influencing cell cycle progression, apoptosis, and cellular senescence.[2][3] This technical guide provides an in-depth overview of the discovery, validation, and therapeutic potential of BRD7, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Data Presentation
Quantitative Analysis of BRD7 Expression and Function
The tumor-suppressive role of BRD7 is underscored by its differential expression in cancerous versus normal tissues and the profound effects of its modulation on cancer cell behavior. The following tables summarize key quantitative findings from various studies.
| Cancer Type | Tissue Type | BRD7 Expression Level | Method | Reference |
| Prostate Cancer | Serum & Tissue | Significantly decreased in PCa vs. normal controls (P<0.001) | RT-qPCR | |
| Lung Adenocarcinoma | Tumor Tissue | Downregulated in 73% (22/30) of cases vs. adjacent tissue | qRT-PCR | |
| Ovarian Cancer | High-Grade Serous Cancer | Significantly decreased vs. low-grade serous cancer | Not Specified | |
| Hepatocellular Carcinoma | Tumor Tissue | Positively correlated with p53 expression (r=0.268, P=0.002) | Immunohistochemistry |
Table 1: BRD7 Expression in Human Cancers. This table highlights the consistent downregulation of BRD7 in various cancer types compared to normal tissues, a key indicator of its tumor-suppressive function.
| Cell Line | Experimental Condition | Effect on Cell Proliferation | Quantitative Change | Method | Reference |
| SKOV3 & OVCAR3 (Ovarian Cancer) | BRD7 Overexpression | Inhibition | ~20-30% reduction | CCK-8 Assay | |
| SKOV3 & OVCAR3 (Ovarian Cancer) | Co-expression of TSC-22 & BRD7 | Synergistic Inhibition | ~50% reduction | CCK-8 Assay | |
| HCT116 & SW620 (Colorectal Cancer) | BRD7 Knockdown | Inhibition | Significant inhibition | CCK-8 & Colony Formation | |
| Bel7402 (Hepatocellular Carcinoma) | BRD7 Overexpression + p53 Knockdown | Increased Proliferation | Significantly increased vs. BRD7 overexpression alone | Cell Proliferation & Colony Formation |
Table 2: Impact of BRD7 Modulation on Cancer Cell Proliferation. This table quantifies the inhibitory effect of BRD7 on the proliferation of various cancer cell lines, demonstrating its role in controlling cell growth.
| Cell Line | Experimental Condition | Effect on Apoptosis | Quantitative Change | Method | Reference |
| MCF-7 & ZR-75-1 (Breast Cancer) | BRD7 Overexpression | Increased Apoptosis | Significant increase | Flow Cytometry | |
| H9c2 (Cardiomyoblasts) | High Glucose + BRD7 shRNA | Attenuated Apoptosis | Significant reduction in Bax/Bcl-2 ratio and cleaved caspase-3 | Western Blot & TUNEL Assay | |
| A2780 & SKOV3 (Ovarian Cancer) | BRD7 Overexpression | Increased Apoptosis | Significant increase | Not Specified |
Table 3: Role of BRD7 in Apoptosis. This table illustrates the pro-apoptotic function of BRD7 in cancer cells, a crucial mechanism for eliminating malignant cells.
| Mouse Model | Cell Line | Treatment | Effect on Tumor Growth | Quantitative Change | Reference |
| Xenograft (Nude Mice) | Bel7402 (Hepatocellular Carcinoma) | BRD7 Overexpression | Inhibition | Significantly decreased tumor volume and weight | |
| Xenograft (Nude Mice) | Bel7402 (Hepatocellular Carcinoma) | BRD7 Overexpression + p53 Knockdown | Promoted Tumor Growth | Significantly increased tumor volume and weight vs. BRD7 overexpression alone | |
| Xenograft (Nude Mice) | HCT116 & SW620 (Colorectal Cancer) | BRD7 Knockdown | Inhibition | Significantly inhibited tumor growth and reduced tumor weight | |
| Orthotopic (Mice) | A2780 (Ovarian Cancer) | BRD7 Plasmid Administration | Inhibition | Decreased tumor weight and number of tumor nodules |
Table 4: In Vivo Efficacy of BRD7 Modulation. This table presents the compelling in vivo evidence of BRD7's ability to suppress tumor growth in animal models, a critical step in validating it as a therapeutic target.
| Inhibitor | Target(s) | IC50 (BRD7) | IC50 (BRD9) | Reference |
| BI-7273 | BRD7/BRD9 | 1.2 µM | 0.024 µM | |
| 1-78 | BRD7 selective | 0.8 µM - 1.6 µM | 2.7 µM - 3.3 µM | |
| 2-77 | BRD7 selective | 1.2 µM - 5.4 µM | 2.47 µM - >300 µM |
Table 5: Potency of Small Molecule Inhibitors Targeting BRD7. This table provides a summary of the half-maximal inhibitory concentrations (IC50) for recently developed small molecule inhibitors of BRD7, showcasing the ongoing efforts in targeting this protein for therapeutic intervention.
Experimental Protocols
Co-Immunoprecipitation of BRD7 and p53
This protocol details the procedure for demonstrating the physical interaction between BRD7 and the tumor suppressor protein p53 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-BRD7 antibody
-
Anti-p53 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BRD7 antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-p53 antibody to detect the co-immunoprecipitated p53.
Chromatin Immunoprecipitation (ChIP) for BRD7
This protocol outlines the steps to identify the genomic regions to which BRD7 binds, providing insights into its transcriptional regulatory functions.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication buffer
-
Anti-BRD7 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
PCR or sequencing reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD7 antibody or control IgG overnight.
-
Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Cell Viability Assay (MTT/CCK-8)
This protocol describes a colorimetric assay to assess the effect of BRD7 modulation on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Transfect cells with BRD7 expression vectors, siRNA, or treat with BRD7 inhibitors at various concentrations.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement:
-
For MTT: Add solubilization solution to dissolve the formazan crystals.
-
For CCK-8: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Molecular Interactions
The tumor-suppressive functions of BRD7 are mediated through its intricate involvement in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Figure 1: BRD7's Role in the p53 Signaling Pathway. BRD7 positively regulates p53 by inhibiting the AKT/MDM2 axis, leading to p53 stabilization and the transcriptional activation of downstream targets that promote cell cycle arrest and apoptosis.
Figure 2: BRD7's Regulation of the Wnt/β-catenin Signaling Pathway. BRD7 inhibits the nuclear translocation of β-catenin, thereby suppressing the transcription of Wnt target genes that drive cell proliferation.
Figure 3: BRD7's Influence on the PI3K/AKT Signaling Pathway. BRD7 can negatively regulate the PI3K/AKT pathway by competing with the p110 catalytic subunit for binding to the p85 regulatory subunit, leading to reduced cell survival and growth signals.
Figure 4: Experimental Workflow for Validating BRD7 as a Therapeutic Target. This diagram outlines the logical progression of research, from initial in vitro functional assays to in vivo validation and mechanistic studies, culminating in the establishment of BRD7 as a viable drug target.
Conclusion and Future Directions
The collective evidence strongly supports the role of BRD7 as a tumor suppressor and a promising therapeutic target. Its consistent downregulation in various cancers and its ability to inhibit tumor growth and promote apoptosis through well-defined signaling pathways provide a solid foundation for the development of novel anti-cancer strategies. The advent of selective small molecule inhibitors targeting the bromodomain of BRD7 marks a significant step towards translating these fundamental discoveries into clinical applications.
Future research should focus on several key areas:
-
Optimization of BRD7 Inhibitors: Continued medicinal chemistry efforts are needed to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patient populations most likely to respond to BRD7-targeted therapies.
-
Combination Therapies: Investigating the synergistic effects of BRD7 inhibitors with existing chemotherapies or other targeted agents could lead to more effective treatment regimens.
-
Clinical Translation: Ultimately, the progression of promising BRD7-targeted therapies into clinical trials is necessary to evaluate their safety and efficacy in cancer patients.
References
Methodological & Application
Application Notes and Protocols for Brd7-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-2 is a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7), a critical component of the PBAF chromatin remodeling complex.[1] BRD7 functions as a tumor suppressor by regulating the transcription of genes involved in key signaling pathways such as p53, Ras/MEK/ERK, and Wnt/β-catenin.[1][2][3][4] Dysregulation of BRD7 has been implicated in the progression of various cancers, including prostate cancer. This compound, also known as compound 2-77, offers a valuable tool for investigating the therapeutic potential of targeting BRD7 in cancer and other diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 310.35 g/mol | |
| Appearance | White to off-white solid | MedChemExpress Datasheet |
| Solubility | DMSO (10 mg/mL) | MedChemExpress Datasheet |
| Storage (Powder) | -20°C for 3 years | MedChemExpress Datasheet |
| Storage (Solvent) | -80°C for 6 months | MedChemExpress Datasheet |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Line/System | IC50 / Kd | Reference |
| Biochemical Assay (IC50) | BRD7 | - | 5.4 µM | |
| Biochemical Assay (IC50) | BRD9 | - | >300 µM | |
| Cellular Assay (IC50) | BRD7 | HEK293T | 1.1 µM | |
| Cellular Assay (IC50) | BRD9 | HEK293T | 3.2 µM | |
| bromoKdELECT (Kd) | BRD7 | - | 290 nM | |
| bromoKdELECT (Kd) | BRD9 | - | 650 nM |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits BRD7, modulating key signaling pathways.
Caption: General workflow for studying this compound effects in cell culture.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Calculate the amount of DMSO needed to dissolve the this compound powder to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution from a powder with a molecular weight of 310.35 g/mol , dissolve 3.1035 mg of this compound in 1 mL of sterile DMSO.
-
Warm the vial to room temperature before opening.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Ensure the final DMSO concentration in the cell culture medium is consistent across all experimental conditions, including the vehicle control (typically ≤ 0.1%).
-
Cell Culture and Seeding
-
Cell Lines: LNCaP, 22Rv1, and PC3 prostate cancer cell lines are suitable for studying the effects of this compound. HEK293T cells can also be used for target engagement and mechanistic studies.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding Densities (for a 96-well plate):
-
LNCaP: 1,000 - 5,000 cells per well.
-
22Rv1: 2,500 - 8,000 cells per well.
-
PC3: 2,500 - 8,000 cells per well.
-
Note: These are starting recommendations and should be optimized for your specific experimental conditions and assay duration.
-
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM and 10 µM) or vehicle for 24-72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies to evaluate the effects of this compound include:
-
BRD7 Signaling: Anti-BRD7, Anti-p53, Anti-p21, Anti-Bax, Anti-Bcl-2, Anti-Cyclin D1.
-
Ras/MEK/ERK Pathway: Anti-phospho-MEK, Anti-MEK, Anti-phospho-ERK, Anti-ERK.
-
Wnt/β-catenin Pathway: Anti-β-catenin (nuclear and cytoplasmic fractions), Anti-c-Myc.
-
Loading Control: Anti-GAPDH or Anti-β-actin.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
Harvest the cells, including any floating cells, and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. Expect an accumulation of cells in the G1 phase upon this compound treatment.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with this compound or vehicle for 48-72 hours.
-
Harvest the cells and culture supernatant.
-
Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
NanoBRET™ Target Engagement Assay
This protocol provides a general framework for a NanoBRET™ assay to confirm the engagement of this compound with BRD7 in live cells.
-
Co-transfect HEK293T cells with a NanoLuc®-BRD7 fusion vector and a HaloTag®-histone H3.3 vector.
-
Seed the transfected cells into a 96-well plate.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with a serial dilution of this compound or a vehicle control for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio to determine the extent of target engagement. A decrease in the BRET signal indicates displacement of the tracer by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control | High DMSO concentration | Ensure final DMSO concentration is ≤ 0.1%. |
| Cell seeding density too low | Optimize seeding density for your cell line. | |
| Inconsistent results | Compound precipitation | Prepare fresh working solutions and ensure complete dissolution. |
| Cell passage number too high | Use cells within a consistent and low passage number range. | |
| No effect of this compound | Incorrect compound concentration | Verify the concentration of your stock solution and perform a dose-response experiment. |
| Low BRD7 expression in cell line | Confirm BRD7 expression in your cell line by western blot or qPCR. | |
| High background in western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary antibody to the optimal concentration. |
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BRD7. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the cellular effects of this selective inhibitor. Proper handling, storage, and experimental execution are crucial for obtaining reliable and reproducible results. Further optimization of the provided protocols may be necessary for specific cell lines and experimental conditions.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain-containing protein 7 contributes to myocardial infarction-induced myocardial injury through activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Brd7-IN-2: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
Brd7-IN-2 is a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7), a critical component of the PBAF chromatin remodeling complex.[1][2] This document provides detailed information for researchers, scientists, and drug development professionals on the procurement, handling, and application of this compound in preclinical research, with a focus on its use in prostate cancer studies. Included are purchasing details, key quantitative data, detailed experimental protocols for cellular assays, and diagrams of relevant signaling pathways and experimental workflows.
Product Information and Supplier
This compound can be procured from the following supplier:
| Supplier | Catalog Number | Purity |
| MedChemExpress | HY-149420 | 99.21% |
Purchasing Information:
| Quantity | Price (USD) |
| 5 mg | 250 |
| 10 mg | 400 |
| 25 mg | 800 |
| 50 mg | 1280 |
| 100 mg | 1950 |
Note: Prices are subject to change. Please refer to the supplier's website for the most current pricing and availability.
Quantitative Data Summary
This compound has been characterized by its inhibitory activity and selectivity. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BRD7) | 5.4 µM | Biochemical Assay | [2] |
| IC50 (BRD9) | >300 µM | Biochemical Assay | [2] |
| Cellular IC50 (BRD7) | 1.1 µM | HEK293T cells | [2] |
| Cellular IC50 (BRD9) | 3.2 µM | HEK293T cells |
Signaling Pathways
BRD7 is a subunit of the PBAF chromatin remodeling complex and plays a role in regulating gene expression. Its inhibition can impact multiple signaling pathways implicated in cancer, including those related to the androgen receptor (AR).
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in a laboratory setting.
Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% inhibition of cell growth).
-
References
Brd7-IN-2: Application Notes and Protocols for a Selective BRD7 Inhibitor
For Research Use Only
Introduction
Brd7-IN-2, also known as compound 2-77, is a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7). BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins. By binding to acetylated chromatin, BRD7 plays a crucial role in the regulation of gene transcription and is implicated in various cellular processes, including cell cycle progression, and has been identified as a potential therapeutic target in oncology, particularly in prostate cancer. This compound offers researchers a valuable tool to investigate the biological functions of BRD7 and to explore its therapeutic potential.
This document provides detailed information on the solubility, preparation, and application of this compound, including experimental protocols and data presentation to support its use in research settings.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 6-(3,4-dimethoxyphenyl)-1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| IC₅₀ (BRD7) | 1.1 µM (in HEK293T cells)[1], 5.4 µM[1] |
| IC₅₀ (BRD9) | 3.2 µM (in HEK293T cells)[1], >300 µM[1] |
| Storage Conditions | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |
Solubility and Preparation of Stock Solutions
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro and in vivo experiments, it is crucial to prepare fresh solutions and handle them appropriately to ensure the integrity of the compound.
Preparation of 10 mM DMSO Stock Solution:
-
Weigh out 3.1 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays:
For cell-based assays, the DMSO stock solution can be further diluted in the appropriate cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%).
Preparation of Formulation for In Vivo Studies:
A common formulation for in vivo administration involves a mixture of solvents to ensure solubility and bioavailability. A suggested protocol is as follows:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume of the formulation, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline (0.9% w/v NaCl in sterile water) and mix well.
-
This formulation should be prepared fresh before each administration.
Experimental Protocols
The following are representative protocols for common assays where this compound can be utilized. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of this compound on the viability of prostate cancer cells (e.g., LNCaP).
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock solution. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Androgen Receptor (AR) Expression
This protocol outlines the procedure to investigate the effect of this compound on the expression of the androgen receptor and its downstream targets in prostate cancer cells.
Materials:
-
LNCaP cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use an antibody against a housekeeping protein like β-actin as a loading control.
In Vivo Xenograft Study in Mice
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a prostate cancer xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Male immunodeficient mice (e.g., nude or SCID)
-
LNCaP cells
-
Matrigel
-
This compound formulation for in vivo use
-
Vehicle control formulation
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of LNCaP cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle formulation.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting the bromodomain of BRD7, thereby preventing its interaction with acetylated histones and other acetylated proteins. This leads to the modulation of gene expression programs controlled by BRD7. In prostate cancer, BRD7 has been shown to play a role in androgen receptor (AR) signaling.
BRD7 and Androgen Receptor Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of androgen receptor signaling in prostate cancer.
References
Scientific Rationale and Application Notes for the Investigation of Brd7-IN-2 in Nasopharyngeal Carcinoma Cells
A Note on the Therapeutic Strategy: Current scientific literature establishes Bromodomain-containing protein 7 (BRD7) as a critical tumor suppressor in nasopharyngeal carcinoma (NPC). Its expression is frequently downregulated in NPC tissues and cell lines.[1][2] Overexpression of BRD7 has been shown to inhibit cell proliferation, induce apoptosis, arrest the cell cycle, and suppress tumor growth.[1][3][4] Therefore, a therapeutic approach for NPC would logically involve strategies to restore or enhance BRD7 function. The use of Brd7-IN-2, a potent and selective inhibitor of BRD7, represents a counterintuitive strategy for NPC treatment.
However, for research purposes, this compound can serve as a valuable tool to probe the downstream consequences of BRD7 inhibition. By acutely blocking BRD7 function, researchers can elucidate its precise role in various signaling pathways and cellular processes in NPC cells. The following application notes and protocols are presented within this investigative context.
Application Notes
This compound is a potent and selective small molecule inhibitor of BRD7. While its effects have not been specifically documented in nasopharyngeal carcinoma cells, its mechanism of action—the inhibition of a known tumor suppressor—allows for the formulation of expected biological outcomes based on existing BRD7 research.
Table 1: Profile of this compound
| Property | Description | Reference |
| Target | Bromodomain-containing protein 7 (BRD7) | |
| IC50 (BRD7) | 5.4 µM (in vitro), 1.1 µM (in HEK293T cells) | |
| Selectivity | Selective for BRD7 over BRD9 (IC50 >300 µM in vitro, 3.2 µM in HEK293T cells) | |
| Primary Use | Investigated in the context of prostate cancer cells. | |
| Hypothesized Effect in NPC | Reversal of BRD7's tumor-suppressive functions; potential for increased cell proliferation and survival. |
Table 2: Expected Effects of this compound Treatment on Nasopharyngeal Carcinoma Cells
| Cellular Process | Known Role of BRD7 in NPC | Expected Outcome of this compound Treatment (Inhibition of BRD7) |
| Cell Proliferation | Inhibits proliferation and colony formation. | Increased cell proliferation and colony-forming capacity. |
| Cell Cycle | Induces G1/S phase arrest by downregulating cyclin D1 and E2F3. | Promotion of G1 to S phase transition, leading to accelerated cell cycle progression. |
| Apoptosis | Promotes apoptosis. Overexpression increases levels of cleaved PARP. | Inhibition of apoptosis, leading to increased cell survival. Expected decrease in apoptosis markers like cleaved PARP. |
| Signaling Pathways | Negatively regulates the β-catenin, ERK, and PI3K/AKT pathways. | Activation of pro-tumorigenic signaling pathways, including increased nuclear accumulation of β-catenin, phosphorylation of MEK/ERK, and activation of the PI3K/AKT cascade. |
| Immune Evasion | Negatively regulates PD-L1 expression, thereby reducing immune escape. | Potential upregulation of PD-L1, which could contribute to immune evasion. |
| Radiosensitivity | Enhances the radiosensitivity of NPC cells. | Potential induction of radioresistance. |
Visualizations
Caption: BRD7's inhibitory role on oncogenic pathways and the antagonistic action of this compound.
Caption: Experimental workflow for evaluating the cellular effects of this compound.
Experimental Protocols
NPC Cell Culture
This protocol is applicable to common NPC cell lines such as HNE1, CNE2, and 5-8F.
-
Materials:
-
NPC cell line (e.g., HNE1, CNE2, 5-8F)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells in T-75 flasks in the humidified incubator.
-
For passaging, aspirate the old medium and wash cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks or experimental plates at the desired density.
-
This compound Treatment Protocol
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
NPC cells in culture
-
Complete growth medium
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Ensure the final concentration of DMSO in the medium is consistent across all treatments, including the vehicle control (e.g., ≤ 0.1%).
-
Aspirate the medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Cell Viability Assay (CCK-8)
-
Materials:
-
NPC cells seeded in a 96-well plate
-
This compound working solutions
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) as described in Protocol 2. Include wells with medium only for blank correction.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after blank subtraction.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
NPC cells seeded in a 6-well plate
-
This compound working solutions
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 concentration determined from viability assay) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Combine all cells from each condition and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Western Blot Analysis
-
Materials:
-
NPC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control like GAPDH.
-
References
Application Notes and Protocols for Brd7-IN-2 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) has emerged as a critical tumor suppressor in breast cancer.[1][2][3][4][5] Its downregulation is frequently associated with tumor progression. BRD7 exerts its anti-tumor effects through various mechanisms, including the regulation of key signaling pathways and interactions with other tumor suppressors and oncogenes. Notably, BRD7 interacts with p53 and BRCA1, pivotal players in maintaining genomic stability and suppressing tumor growth. It also modulates the PI3K/AKT, Wnt/β-catenin, and HIF1α/LDHA pathways, all of which are implicated in breast cancer pathogenesis. Furthermore, BRD7 has been shown to negatively regulate the oncoprotein YB1, inhibiting epithelial-mesenchymal transition (EMT), a key process in metastasis.
Brd7-IN-2 is a potent and selective small molecule inhibitor of BRD7. This document provides detailed application notes and protocols for the utilization of this compound in breast cancer models, intended to guide researchers in investigating the therapeutic potential of targeting BRD7.
This compound: Properties and Handling
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Target | Bromodomain-containing protein 7 (BRD7) | |
| IC50 (BRD7) | 5.4 µM (in prostate cancer cells) | |
| IC50 (BRD9) | >300 µM | |
| IC50 (HEK293T cells) | BRD7: 1.1 µM; BRD9: 3.2 µM | |
| Molecular Weight | 310.35 g/mol | |
| Molecular Formula | C18H18N2O3 | |
| Solubility | Soluble in DMSO |
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro Applications: Protocols for Breast Cancer Cell Lines
Cell Line Selection
A variety of breast cancer cell lines can be utilized to study the effects of this compound. The choice of cell line should be guided by the specific research question, considering factors such as hormone receptor status (ER, PR), HER2 expression, and p53 mutation status. Commonly used breast cancer cell lines include:
-
MCF-7: ER-positive, PR-positive, HER2-negative, p53 wild-type
-
MDA-MB-231: Triple-negative (ER-negative, PR-negative, HER2-negative), p53 mutant
-
T-47D: ER-positive, PR-positive, HER2-negative, p53 mutant
-
SK-BR-3: ER-negative, PR-negative, HER2-overexpressing, p53 mutant
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of this compound.
a. MTT/XTT Assay Protocol
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the reported IC50 values (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: For MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For XTT, the formazan product is soluble in the medium.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (MTT: 570 nm; XTT: 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
b. Colony Formation Assay Protocol
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of proteins in relevant signaling pathways.
Protocol:
-
Cell Lysis: Treat breast cancer cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BRD7, p53, p-AKT, total AKT, β-catenin, c-Myc, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Applications: Breast Cancer Xenograft Models
Animal models are crucial for evaluating the in vivo efficacy of this compound.
Xenograft Model Protocol
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 breast cancer cells (e.g., MDA-MB-231) resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Formulation: A suggested in vivo formulation for this compound is a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this formulation fresh daily.
-
Dosage and Schedule: The optimal dosage and administration schedule need to be determined empirically. A starting point could be a dose range of 10-50 mg/kg, administered via intraperitoneal (i.p.) injection daily or every other day.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Data Interpretation and Troubleshooting
-
In Vitro: If the observed IC50 values are significantly higher than expected, consider issues with compound solubility, cell line sensitivity, or assay conditions. Ensure proper dissolution of this compound in DMSO and appropriate dilution in culture medium.
-
In Vivo: If high toxicity (e.g., significant weight loss) is observed, consider reducing the dose or frequency of administration. If the anti-tumor effect is minimal, consider increasing the dose or optimizing the administration route and schedule.
Conclusion
This compound represents a valuable tool for investigating the role of BRD7 in breast cancer and for exploring the therapeutic potential of BRD7 inhibition. The protocols provided in these application notes offer a framework for conducting in vitro and in vivo studies. Researchers should optimize these protocols for their specific experimental systems to ensure robust and reproducible results. Further investigation into the precise mechanisms of action of this compound in different breast cancer subtypes will be crucial for its potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD7 improves glucose homeostasis independent of IRS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Brd7-IN-2 Application Notes and Protocols for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-2, also identified as compound 2-77, is a potent and selective small molecule inhibitor of the bromodomain-containing protein 7 (BRD7). BRD7 is a subunit of the PBAF chromatin remodeling complex and has been implicated in the regulation of gene transcription and cellular signaling pathways critical to cancer development and progression. As a selective chemical probe, this compound allows for the targeted investigation of BRD7 function in various cancer models, including in vivo xenograft studies. These application notes provide a comprehensive guide to the experimental design and execution of xenograft models to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
This compound selectively binds to the acetyl-lysine binding pocket of the BRD7 bromodomain, thereby inhibiting its interaction with acetylated histones and other proteins. This disruption of BRD7's "reader" function can modulate the expression of key genes involved in cell cycle progression, apoptosis, and oncogenic signaling pathways such as the p53, PI3K/Akt, and androgen receptor (AR) pathways.[1][2] Preclinical studies have demonstrated its potential in prostate cancer cell models.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in cellulo activity of this compound, providing essential data for planning in vivo studies.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Assay | IC50 / Kd | Selectivity | Reference |
| BRD7 | Fluorescence Polarization | IC50: 5.4 µM | >55-fold vs. BRD9 | [3] |
| BRD7 | Microscale Thermophoresis | Kd: 2.2 µM | - | |
| BRD9 | Fluorescence Polarization | IC50: >300 µM | - | |
| BRD9 | Microscale Thermophoresis | No binding detected | - |
Table 2: In Cellulo Target Engagement of this compound
| Cell Line | Assay | Target | IC50 | Reference |
| HEK293T | NanoBRET | BRD7 | 1.1 µM | |
| HEK293T | NanoBRET | BRD9 | 3.2 µM |
Signaling Pathway
This compound, by inhibiting BRD7, is hypothesized to impact downstream signaling pathways implicated in cancer. The diagram below illustrates a potential mechanism of action where inhibition of BRD7 leads to the modulation of key oncogenic pathways.
Experimental Protocols
Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of human cancer cells in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., prostate cancer cell lines like LNCaP or 22Rv1)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (or similar)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Animal housing and husbandry supplies
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and pellet the cells by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in PBS.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Calculate the required volume to obtain the desired number of cells per mouse (typically 1-10 x 10^6 cells).
-
Pellet the required number of cells and resuspend in a cold 1:1 mixture of PBS and Matrigel®. The final injection volume should be 100-200 µL per mouse. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Wipe the injection site (typically the flank) with an alcohol swab.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation 3-7 days post-injection.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health at each measurement.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Formulation and Administration
This protocol provides a recommended starting point for the in vivo administration of this compound. Note: As there is no published in vivo dosage and schedule for this compound, the following are recommendations based on common practices for small molecule inhibitors and should be optimized for your specific model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Appropriate administration supplies (e.g., oral gavage needles, syringes for intraperitoneal injection)
Formulation (based on supplier recommendation):
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, combine the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the vehicle control using the same formulation without this compound.
-
The formulation should be prepared fresh daily.
Administration (Recommended Starting Points):
-
Dosage: Start with a dose range of 25-100 mg/kg. This should be optimized based on tolerability and efficacy in your model.
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage (PO) are common routes for small molecule inhibitors. The choice may depend on the compound's pharmacokinetic properties.
-
Treatment Schedule: A once-daily (QD) or twice-daily (BID) schedule for 21-28 days is a typical starting point.
-
Procedure:
-
Accurately weigh each mouse to determine the correct volume of this compound or vehicle to administer.
-
Administer the compound or vehicle according to the chosen route and schedule.
-
Continue to monitor tumor growth and animal health throughout the treatment period.
-
Efficacy Evaluation and Endpoint
Procedure:
-
Continue tumor volume and body weight measurements throughout the study.
-
At the end of the study (e.g., when control tumors reach a predetermined size or after a set treatment duration), euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for downstream targets) or fixed in formalin for immunohistochemistry (IHC) to assess proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical xenograft study using this compound.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of BRD7
Introduction
Bromodomain-containing protein 7 (BRD7) is a critical member of the bromodomain family, acting as a subunit of the SWI/SNF chromatin remodeling complex.[1] It plays a significant role as a tumor suppressor by regulating gene transcription, cell cycle progression, and DNA repair.[1][2] BRD7 is a key component in functional p53 and BRCA1 pathways and is frequently downregulated in various cancers, including breast, prostate, and nasopharyngeal carcinoma.[2][3] Given its pivotal role in cellular processes, BRD7 has emerged as a promising therapeutic target.
This document provides a detailed comparison of two primary methods for inhibiting BRD7 function in a research setting: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor, Brd7-IN-2. These application notes are designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate methodology for their experimental needs.
Section 1: Mechanisms of Action
Lentiviral shRNA-mediated Knockdown of BRD7
Lentiviral delivery of shRNA provides a stable and long-term method for gene silencing. The lentivirus infects both dividing and non-dividing cells, integrating an shRNA expression cassette into the host cell's genome. This shRNA is transcribed into a hairpin structure, which is then processed by the cell's RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) guides the RNA-induced silencing complex (RISC) to degrade BRD7 messenger RNA (mRNA). This post-transcriptional gene silencing leads to a significant and sustained reduction in BRD7 protein expression.
Pharmacological Inhibition by this compound
This compound is a potent and selective small molecule inhibitor that targets the bromodomain of BRD7. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key interaction for chromatin remodeling and gene expression regulation. By competitively binding to the hydrophobic cavity of the BRD7 bromodomain, this compound disrupts its interaction with acetylated histones. This prevents the recruitment of the BRD7-containing SWI/SNF complex to chromatin, thereby altering transcriptional programs and suppressing cancer cell growth and proliferation.
Section 2: Data Presentation and Comparison
The choice between shRNA knockdown and small molecule inhibition depends on the specific experimental goals. The following tables summarize the key characteristics and reported quantitative effects of each method.
Table 1: Qualitative Comparison of BRD7 Inhibition Methodologies
| Feature | Lentiviral shRNA Knockdown | This compound Inhibition |
| Target | BRD7 mRNA | BRD7 Bromodomain (Protein) |
| Effect | Depletion of BRD7 protein | Inhibition of BRD7 protein function |
| Duration of Effect | Stable, long-term (weeks to months) | Transient, reversible (hours to days) |
| Delivery Method | Lentiviral transduction | Direct addition to cell culture media |
| Control | Scrambled/non-targeting shRNA | Vehicle control (e.g., DMSO) |
| Potential Off-Targets | Can trigger interferon response; potential for off-target mRNA degradation | Cross-reactivity with other bromodomains (though selective for BRD7 over BRD9) |
| Applications | Creating stable cell lines; long-term studies; in vivo models | Dose-response studies; temporal analysis of protein function; validation of phenotype |
Table 2: Summary of Quantitative Data for BRD7 Inhibition
| Parameter | Lentiviral shRNA Knockdown | This compound |
| Target Validation | >90% reduction in BRD7 mRNA and protein levels | IC50 (in vitro binding): 5.4 µM |
| IC50 (HEK293T cells): 1.1 µM | ||
| Kd (Direct Binding): 2.2 µM | ||
| Effect on Cell Proliferation | Significantly inhibited cell proliferation and colony formation in CRC and breast cancer cells | Decreased cell proliferation in AR-positive prostate cancer cells |
| Effect on Cell Cycle | Caused significant G0/G1 phase arrest | Can induce cell cycle arrest |
| Effect on Downstream Pathways | Alters expression of p53, p21, Bax, Bcl2, and cyclin D1 | Modulates expression of genes involved in cell cycle regulation and apoptosis |
Section 3: Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for BRD7 Knockdown
This protocol outlines the generation of lentiviral particles to create stable BRD7 knockdown cell lines.
Materials:
-
HEK293T packaging cells
-
Lentiviral transfer plasmid with BRD7-specific shRNA (and a non-targeting control)
-
Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
DMEM, FBS, Opti-MEM
-
0.45 µm syringe filter
-
Polybrene
-
Target cells
Procedure:
-
Day 1: Seed Packaging Cells: Seed 3.8 x 10^6 HEK293T cells per 10 cm dish in complete DMEM. Incubate for ~20 hours to reach 80% confluency.
-
Day 2: Transfection:
-
Prepare DNA mixture: In a sterile tube, combine the BRD7-shRNA plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
Prepare transfection reagent mixture in a separate tube.
-
Combine the two mixtures, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 6-8 hours, carefully aspirate the transfection media and replace with fresh, complete DMEM.
-
Day 4 & 5: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing viral particles. Store at 4°C.
-
Add fresh media to the cells.
-
At 72 hours, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the collected supernatant at 2100 rcf for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter. The virus can be used immediately or aliquoted and stored at -80°C.
-
-
Day 6: Transduction of Target Cells:
-
Seed target cells to be 70-80% confluent on the day of infection.
-
Prepare infection media containing the viral supernatant and polybrene (final concentration 8 µg/mL).
-
Replace the culture media of target cells with the infection media.
-
-
Day 7 Onwards: Selection and Expansion:
-
After 24-48 hours, replace the virus-containing media with fresh complete media.
-
If the shRNA plasmid contains a selection marker (e.g., puromycin), add the appropriate antibiotic to select for transduced cells.
-
Expand the stable BRD7 knockdown cell line for downstream experiments.
-
Protocol 2: Validation of BRD7 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level
-
RNA Extraction: Extract total RNA from both BRD7 knockdown and control cells using a standard kit (e.g., Trizol, RNeasy).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, SYBR Green master mix, and BRD7-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of BRD7 mRNA using the ΔΔCt method.
B. Western Blot for Protein Level
-
Protein Lysis: Lyse knockdown and control cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against BRD7 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use an antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
Protocol 3: In Vitro Inhibition with this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in multi-well plates at a density appropriate for the planned assay. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture media from the stock solution.
-
Include a vehicle-only control (containing the same final concentration of DMSO as the highest drug concentration).
-
Replace the media on the cells with the media containing this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours) before proceeding to downstream analysis.
Protocol 4: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.
-
Cell Treatment: Seed cells in a 96-well plate and treat with either lentiviral shRNA (after selection) or various concentrations of this compound as described above.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control (non-targeting shRNA or vehicle-treated) cells.
Section 4: Visualizations
// Nodes BRD7 [label="BRD7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; BRCA1 [label="BRCA1", fillcolor="#34A853", fontcolor="#FFFFFF"]; cMyc [label="c-Myc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#FBBC05", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest\n(G1/S)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BRD7 -> p53 [label=" interacts &\n activates", color="#5F6368", fontcolor="#202124", fontsize=8]; BRD7 -> BRCA1 [label=" interacts", color="#5F6368", fontcolor="#202124", fontsize=8]; BRD7 -> cMyc [label=" inhibits", color="#EA4335", arrowhead=tee, fontcolor="#202124", fontsize=8]; cMyc -> BRD7 [label=" inhibits", color="#EA4335", arrowhead=tee, fontcolor="#202124", fontsize=8]; BRD7 -> PI3K [label=" negatively\n regulates", color="#EA4335", arrowhead=tee, fontcolor="#202124", fontsize=8]; PI3K -> Akt; BRD7 -> Ras [label=" inhibits", color="#EA4335", arrowhead=tee, fontcolor="#202124", fontsize=8]; Ras -> MEK; MEK -> ERK; BRD7 -> Rb [label=" regulates", color="#5F6368", fontcolor="#202124", fontsize=8]; Rb -> E2F [arrowhead=tee]; p53 -> CellCycle [color="#34A853"]; p53 -> Apoptosis [color="#34A853"]; ERK -> Proliferation [color="#EA4335"]; E2F -> Proliferation [color="#EA4335"]; Akt -> Proliferation [label=" promotes", color="#EA4335", fontcolor="#202124", fontsize=8]; } end_dot Caption: Key signaling pathways regulated by BRD7.
References
Application Notes and Protocols for Brd7-IN-2 in Transcriptional Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd7-IN-2 is a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7), a critical component of the SWI/SNF chromatin remodeling complex.[1][2] BRD7 plays a significant role in transcriptional regulation, and its dysregulation is implicated in various cancers, including prostate cancer.[2][3] this compound serves as a valuable chemical probe for elucidating the functions of BRD7 in gene expression and for exploring its therapeutic potential.[2] These application notes provide detailed protocols and data for utilizing this compound in studying transcriptional regulation.
BRD7 is a member of the bromodomain-containing protein family and functions as a subunit of the polybromo-associated BRG1-associated factor (PBAF) specific SWI/SNF chromatin remodeling complex. Through its bromodomain, BRD7 recognizes and binds to acetylated lysine residues on histones, thereby playing a crucial role in chromatin remodeling and the regulation of gene transcription. It has been identified as a tumor suppressor in several cancers and is involved in key cellular processes including cell cycle control and apoptosis.
This compound offers selectivity for BRD7 over its close homolog BRD9, making it a precise tool for studying BRD7-specific functions.
Data Presentation
Quantitative Data for this compound
The following table summarizes the binding affinity and inhibitory concentrations of this compound against BRD7 and the related bromodomain protein BRD9.
| Assay Type | Target | Species | Value | Reference |
| IC50 | BRD7 | 5.4 µM | ||
| BRD9 | >300 µM | |||
| BRD7 (in HEK293T cells) | Human | 1.1 µM | ||
| BRD9 (in HEK293T cells) | Human | 3.2 µM | ||
| Kd | BRD7 | 340 nM | ||
| BRD9 | 655 nM | |||
| BRD7 (MST) | 2.2 µM | |||
| Ki | BRD7 | 1.3 µM |
Mandatory Visualizations
Experimental Protocols
Cell Proliferation Assay (CCK-8/MTS)
Principle: To determine the effect of this compound on cell viability and proliferation. Water-soluble tetrazolium salts are reduced by cellular dehydrogenases to a formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP prostate cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
CCK-8 or MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 100 µM is recommended as a starting point. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting
Principle: To detect changes in the protein levels of BRD7 targets or downstream signaling molecules upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-c-Myc, anti-p53, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for the desired time period (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Principle: To investigate if this compound affects the interaction of BRD7 with other proteins within the PBAF complex or with other transcriptional regulators.
Materials:
-
Cancer cell line of interest
-
10 cm cell culture dishes
-
This compound
-
DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-BRD7 or anti-Flag if using a tagged protein)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Primary antibodies for western blotting (e.g., anti-BRD7 and antibody against the suspected interacting protein)
Protocol:
-
Seed and grow cells in 10 cm dishes to 80-90% confluency.
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells with non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against BRD7 and the protein of interest.
Quantitative Real-Time PCR (qRT-PCR)
Principle: To quantify changes in the mRNA expression of BRD7 target genes following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Treat cells with this compound or DMSO as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA.
-
Set up the qRT-PCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qRT-PCR program on a real-time PCR system.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Chromatin Immunoprecipitation (ChIP-qPCR)
Principle: To determine if this compound treatment alters the binding of BRD7 to the promoter or enhancer regions of specific target genes.
Materials:
-
Cancer cell line of interest
-
15 cm cell culture dishes
-
This compound
-
DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade anti-BRD7 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents and primers for target genomic regions
Protocol:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to obtain fragments of 200-1000 bp.
-
Perform immunoprecipitation overnight at 4°C with an anti-BRD7 antibody or control IgG.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers designed for the promoter or enhancer regions of putative BRD7 target genes. Analyze the results as a percentage of input DNA.
Conclusion
This compound is a powerful and selective tool for investigating the role of BRD7 in transcriptional regulation. The protocols provided here offer a framework for characterizing the cellular effects of this inhibitor. Researchers can adapt these methods to their specific cell systems and biological questions to further unravel the complex functions of BRD7 in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Brd7-IN-2 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the half-maximal inhibitory concentration (IC50) of Brd7-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Bromodomain-containing protein 7 (BRD7).[1][2][3] BRD7 is a component of the SWI/SNF chromatin remodeling complex and acts as a "reader" of acetylated histones, playing a crucial role in the regulation of gene expression.[4] By inhibiting the bromodomain of BRD7, this compound disrupts its interaction with acetylated histones, which can modulate the expression of genes involved in cell cycle progression and tumor suppression.[4] BRD7 is known to be a tumor suppressor that is downregulated in several cancers, including prostate cancer. It positively regulates the p53 pathway, a critical tumor suppressor pathway.
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value for this compound can vary depending on the assay format. A biochemical assay reported an IC50 of 5.4 μM for BRD7, while in a cellular assay using HEK293T cells, the IC50 was determined to be 1.1 μM. It is also highly selective for BRD7 over BRD9, with a reported IC50 of >300 μM for BRD9.
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A3: Given that this compound is noted to target prostate cancer cells and BRD7 expression is often altered in this cancer type, prostate cancer cell lines such as LNCaP or PC-3 are relevant choices. Additionally, since BRD7 is involved in the p53 pathway, it would be beneficial to use a cell line with a known p53 status. For example, using a cell line with wild-type p53 could help in observing the downstream effects of BRD7 inhibition.
Q4: What is the recommended starting concentration range for an IC50 experiment with this compound?
A4: Based on the reported cellular IC50 of 1.1 μM, a good starting point for a dose-response curve would be to bracket this concentration. A broad range from 0.01 µM to 100 µM is recommended for the initial experiment to ensure the full curve is captured. Subsequent experiments can then use a narrower range of concentrations to refine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No dose-response curve (flat line) | 1. Concentration range is too low or too high: The tested concentrations may be far from the actual IC50. 2. Compound inactivity: this compound may not be effective in the chosen cell line or assay. 3. Incorrect assay setup: Errors in reagent preparation or dispensing. | 1. Expand concentration range: Test a wider range of concentrations (e.g., 1 nM to 200 µM) in a preliminary experiment. 2. Verify target expression: Confirm that the chosen cell line expresses BRD7. 3. Use a positive control: Include a compound with a known inhibitory effect on the cell line to validate the assay. |
| High variability between replicates | 1. Pipetting errors: Inaccurate dispensing of cells or compound. 2. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 3. "Edge effects" in the plate: Evaporation in the outer wells of the microplate. | 1. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure single-cell suspension: Thoroughly mix the cell suspension before plating. 3. Avoid outer wells: Fill the peripheral wells with sterile PBS or media without cells to minimize evaporation from the experimental wells. |
| IC50 value is significantly different from published values | 1. Different experimental conditions: Variations in cell line, incubation time, assay type (e.g., MTT vs. CellTiter-Glo), or passage number can influence results. 2. Compound solubility issues: this compound may precipitate in the culture medium at higher concentrations. 3. Cellular factors: Differences in cell permeability or the presence of efflux pumps can alter the effective intracellular concentration of the inhibitor. | 1. Standardize protocol: Maintain consistent experimental parameters between assays. Note that IC50 values can be highly dependent on the specific conditions. 2. Check for precipitation: Visually inspect the wells with the highest concentrations for any precipitate. Ensure the final DMSO concentration is low (typically ≤ 0.5%). 3. Consider alternative assays: If feasible, use a target engagement assay to confirm cellular activity. |
| Shallow or incomplete dose-response curve | 1. Insufficient concentration range: The tested concentrations do not cover the full range from no effect to maximal effect. 2. Compound has a complex mechanism of action: The inhibitor may not follow a simple sigmoidal dose-response. | 1. Extend concentration range: Test both higher and lower concentrations to define the top and bottom plateaus of the curve. 2. Review literature: Investigate if similar compounds exhibit non-standard dose-response curves. |
Experimental Protocols
Protocol 1: IC50 Determination using the MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in an adherent prostate cancer cell line (e.g., LNCaP).
Materials:
-
This compound
-
LNCaP cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain working concentrations (e.g., 200 µM to 0.02 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Correct the absorbance values by subtracting the average absorbance of the no-cell control wells.
-
Calculate the percent viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: IC50 Determination using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides an alternative method for determining the IC50 of this compound, which measures ATP levels as an indicator of cell viability.
Materials:
-
This compound
-
Prostate cancer cells (e.g., LNCaP)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1, but use opaque-walled 96-well plates to minimize luminescence signal bleed-through.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment steps as in Protocol 1.
-
-
CellTiter-Glo® Assay:
-
After the 72-hour incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from wells containing medium without cells.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Visualizations
Caption: Simplified signaling pathway of BRD7 and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
Brd7-IN-2 Off-Target Effects Investigation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brd7-IN-2. The information is designed to help address specific issues that may arise during experiments and to aid in the investigation of potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results with this compound are not what I expected. How can I confirm on-target engagement in my cells?
A: Unexpected results can arise from a variety of factors, including issues with target engagement. It is crucial to verify that this compound is binding to its intended target, BRD7, within your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2] CETSA works on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[1] By heating cell lysates treated with either DMSO (vehicle) or this compound, you can assess the amount of soluble BRD7 remaining at different temperatures. Increased thermal stability of BRD7 in the presence of the inhibitor confirms target engagement.
For a more quantitative, real-time assessment in living cells, the NanoBRET assay is also an excellent option. This method measures the binding of a fluorescently-labeled tracer to a NanoLuciferase-tagged target protein, which is then competed off by the unlabeled compound (this compound).[3]
Below is a generalized workflow for troubleshooting and confirming target engagement.
Caption: Workflow for confirming this compound target engagement.
Q2: I'm observing effects at concentrations where this compound should be selective. What are its known off-targets?
A: this compound (also known as compound 2-77) was designed for selectivity for BRD7 over its close homolog, BRD9.[4] However, at higher concentrations, off-target activity, particularly against BRD9, can occur. In HEK293T cells, the IC50 for BRD9 was 3.2 µM, compared to 1.1 µM for BRD7. Therefore, if you are using concentrations in the mid-micromolar range, you may be inhibiting both BRD7 and BRD9.
To assess broader off-target effects, screening against a panel of bromodomains is recommended. A study using the BROMOscan™ platform showed that at a 2 µM concentration, this compound (2-77) was selective for BRD7 over other bromodomains tested. It is also important to consider BRPF1B as a potential off-target, although studies with selective inhibitors for BRPF1B (like GSK-5959) showed little effect in prostate cancer cell lines where this compound was active, suggesting it may not be a primary off-target in that context.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target | Value | Notes |
|---|---|---|---|
| In Vitro IC50 | BRD7 | 5.4 µM | - |
| BRD9 | >300 µM | High in vitro selectivity. | |
| Cellular IC50 (HEK293T) | BRD7 | 1.1 µM | - |
| BRD9 | 3.2 µM | Reduced cellular selectivity. |
| Binding Affinity (bromoKdELECT) | BRD7 | 340 nM (Kd) | - |
Q3: How can I design my experiment to differentiate between BRD7 and BRD9 inhibition?
A: This is a critical control experiment. To distinguish the effects of BRD7 inhibition from potential BRD9 off-target inhibition, you should include the following controls:
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Use a Selective BRD9 Inhibitor: Treat your cells with a potent and selective BRD9 inhibitor (e.g., BI-7273) at an effective concentration. If the phenotype observed with this compound is replicated by the BRD9 inhibitor, it suggests a potential contribution from BRD9 inhibition.
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Genetic Knockdown/Knockout: Use shRNA or CRISPR to specifically deplete BRD7 or BRD9 in your cell line. Comparing the phenotype of BRD7 knockdown cells treated with this compound to control cells can help confirm on-target activity. For instance, in 22Rv1 prostate cancer cells, which are less sensitive to BRD7 knockdown, the effect of this compound was diminished in cells where BRD7 was already depleted, supporting on-target activity.
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Dose-Response Analysis: Perform a careful dose-response with this compound. On-target BRD7 effects should occur at lower concentrations (sub-micromolar to low micromolar), while BRD9 off-target effects would likely appear at higher concentrations (>3 µM).
Caption: Logic diagram for deconvoluting BRD7 vs. BRD9 effects.
Q4: My RNA-seq results after this compound treatment show unexpected gene expression changes. What are the known downstream pathways affected by BRD7?
A: BRD7 is a multifaceted protein involved in several key cellular processes. Its inhibition can therefore lead to complex changes in gene expression. BRD7 is a subunit of the PBAF chromatin remodeling complex, which regulates DNA accessibility and gene transcription. Key pathways and processes regulated by BRD7 include:
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Androgen Receptor (AR) Signaling: In prostate cancer, BRD7 plays a role in facilitating AR target gene expression. Treatment of LNCaP cells with this compound led to significant overlap in differentially expressed genes compared to treatment with the AR antagonist enzalutamide.
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c-Myc Stability: In colorectal cancer, BRD7 has been shown to interact with and stabilize the c-Myc oncoprotein by inhibiting its ubiquitin-proteasome-mediated degradation. Inhibition of BRD7 could therefore lead to decreased c-Myc levels and downregulation of its target genes, such as CDC25A, CDK4, and cyclin D1.
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Insulin Signaling: BRD7 can regulate the insulin signaling pathway. It has been shown to mediate the phosphorylation of GSK3β and S6K, even independently of AKT activity. This suggests BRD7 can act as a node integrating signals from insulin and nutrient-sensing pathways.
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Transcriptional Repression: BRD7 can recruit PRMT5 and the PRC2 complex to the promoters of certain tumor suppressor genes, like ST7 and RBL2, leading to their transcriptional silencing.
Caption: Key signaling pathways and processes regulated by BRD7.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from standard CETSA methodologies to verify target engagement of this compound with BRD7 in intact cells.
Materials:
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Cell line of interest
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This compound and DMSO (vehicle control)
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PBS and cell lysis buffer (containing protease inhibitors)
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PCR tubes or 96-well PCR plate
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Thermocycler
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Centrifuge capable of handling tubes/plates
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SDS-PAGE and Western Blot reagents
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Anti-BRD7 antibody and appropriate secondary antibody
Methodology:
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Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for a predetermined time (e.g., 1-4 hours) under normal culture conditions.
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Harvesting: Harvest cells, wash with PBS, and resuspend in lysis buffer.
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Lysate Aliquoting: Aliquot the cell lysate into PCR tubes/plate, one for each temperature point.
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Heating: Place the tubes/plate in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes), followed by cooling to room temperature.
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Separation of Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
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Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and normalize samples.
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Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-BRD7 antibody.
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Data Analysis: Quantify the band intensities for BRD7 at each temperature for both DMSO and this compound treated samples. Plot the percentage of soluble BRD7 relative to the unheated control against temperature. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Troubleshooting Brd7-IN-2 insolubility issues
Welcome to the technical support center for Brd7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7). It shows significantly higher selectivity for BRD7 over BRD9, with reported IC50 values of 5.4 μM for BRD7 and >300 μM for BRD9 in biochemical assays.[1][2] In cell-based assays (HEK293T), the IC50 values are 1.1 μM for BRD7 and 3.2 μM for BRD9.[1]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at 10 mg/mL (32.22 mM), though ultrasonic assistance is required to achieve complete dissolution.[1] It is also advisable to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Q3: How should I store this compound?
A3: this compound should be stored as a solid powder at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I dilute my DMSO stock into aqueous buffer. What is happening?
A4: This is a common issue known as "precipitation upon dilution" or "crashing out." It occurs when the concentration of the hydrophobic compound in the final aqueous solution exceeds its solubility limit in that medium. The DMSO from the stock solution is diluted to a point where it can no longer keep the compound dissolved in the aqueous environment.
Troubleshooting Guide
Issue: this compound precipitates in my cell culture medium upon addition.
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Question: I've prepared a 10 mM stock of this compound in DMSO and when I add it to my cell culture medium for a final concentration of 10 µM, I see a precipitate. How can I resolve this?
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Answer: This is likely due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
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Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
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Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution. First, dilute the 10 mM stock to an intermediate concentration (e.g., 1 mM) in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the rest of your medium to reach the final desired concentration. Add the compound dropwise while gently vortexing the medium.
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Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5% v/v) to avoid solvent-induced toxicity and to minimize its effect on solubility.
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Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.
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Issue: I am observing inconsistent results in my in vitro binding assay.
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Question: My in vitro binding assay results with this compound are not reproducible. Could this be a solubility issue?
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Answer: Yes, inconsistent results in in vitro binding assays can often be attributed to poor compound solubility. If this compound is not fully dissolved, the actual concentration of the inhibitor in the assay will be lower and more variable than the nominal concentration.
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Visually Inspect for Precipitation: Before starting your assay, carefully inspect the inhibitor dilutions for any signs of precipitation (cloudiness or visible particles). Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant for your experiment.
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Incorporate a Surfactant: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.1%), to your assay buffer to help maintain the solubility of the hydrophobic inhibitor.
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pH Adjustment: If your assay buffer allows, you can test a range of pH values, as the solubility of compounds with ionizable groups can be pH-dependent.
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Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Concentration | Remarks |
| DMSO | 10 mg/mL (32.22 mM) | Requires sonication for complete dissolution. |
| Ethanol | Data not available | It is recommended to perform a small-scale solubility test. |
| Methanol | Data not available | It is recommended to perform a small-scale solubility test. |
| PBS (pH 7.4) | Poorly soluble | Expected to have very low solubility in aqueous buffers. |
Disclaimer: The solubility of this compound in solvents other than DMSO has not been extensively reported. Researchers should determine the solubility for their specific experimental needs.
Table 2: Preparation of Stock and Working Solutions
| Solution Type | Compound | Solvent/Vehicle | Concentration | Storage |
| Stock Solution | This compound | 100% DMSO | 10 mM | -80°C (up to 6 months) |
| In Vivo Formulation | This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (≥ 3.22 mM) | Prepare fresh for each use. |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay (e.g., using a BrdU assay)
This protocol is adapted for a 96-well plate format and includes steps to minimize this compound precipitation.
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Cell Seeding: Seed your cells of interest (e.g., LNCaP prostate cancer cells) in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
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Preparation of this compound Working Solutions:
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Prepare a 10 mM stock solution of this compound in 100% DMSO with the aid of sonication.
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On the day of the experiment, pre-warm the complete cell culture medium to 37°C.
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Perform a serial dilution of the 10 mM stock in pre-warmed medium to prepare 2X final concentrations of this compound (e.g., if the final desired concentrations are 1, 5, and 10 µM, prepare 2, 10, and 20 µM solutions). Add the DMSO stock dropwise to the medium while gently vortexing. Ensure the final DMSO concentration in the highest concentration well will not exceed 0.5%.
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the respective wells. Also, include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
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Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
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BrdU Labeling and Detection:
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Add BrdU labeling solution to each well and incubate for 2-4 hours.
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Fix the cells and denature the DNA using a fixing/denaturing solution.
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Add an anti-BrdU antibody to detect the incorporated BrdU.
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Add an HRP-conjugated secondary antibody.
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Add TMB substrate to develop color and stop the reaction with a stop solution.
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Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation.
Protocol 2: In Vitro Binding Assay (Fluorescence Polarization)
This protocol provides a general framework for a competitive fluorescence polarization (FP) assay to measure the binding of this compound to the BRD7 bromodomain.
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Reagent Preparation:
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Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20). The inclusion of a surfactant is crucial to help maintain inhibitor solubility.
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BRD7 Protein: Dilute the purified BRD7 bromodomain protein to the desired concentration in the assay buffer.
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Fluorescent Probe: Prepare a solution of a suitable fluorescently labeled ligand that binds to the BRD7 bromodomain.
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This compound Dilutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO. Then, make a further dilution of each concentration into the assay buffer to create the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not interfere with the assay.
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Assay Procedure:
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In a suitable microplate (e.g., a black, low-volume 384-well plate), add the assay components in the following order:
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Assay buffer
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This compound dilutions or vehicle control (assay buffer with the same final DMSO concentration)
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Fluorescent probe
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BRD7 protein (to initiate the binding reaction)
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Include control wells for background (buffer only), probe only, and probe with protein (no inhibitor).
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Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
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Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
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Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified BRD7 signaling pathways.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound insolubility.
References
Brd7-IN-2 stability in DMSO and cell media
Welcome to the technical support center for Brd7-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of 10 mg/mL in DMSO has been reported. It is important to use anhydrous DMSO to minimize degradation, as the presence of water can facilitate hydrolysis of susceptible compounds.
Q2: How should I store this compound stock solutions?
A2: While specific long-term stability data for this compound in DMSO is not publicly available, general best practices for small molecule inhibitors should be followed. We recommend storing stock solutions of this compound in anhydrous DMSO in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
Q3: What is the stability of this compound in cell culture media?
A3: There is currently no published data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by factors such as pH, temperature, and the presence of serum components. For experiments requiring long incubation times, it is advisable to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability in cell culture media is provided in the "Experimental Protocols" section of this guide.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7).[1] It functions by binding to the bromodomain of BRD7, which prevents BRD7 from recognizing and binding to acetylated lysine residues on histones and other proteins. This disruption can alter chromatin structure and gene expression.[2] BRD7 is known to be involved in several key signaling pathways, including the p53 tumor suppressor pathway, Wnt/β-catenin signaling, and the PI3K/Akt pathway.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected biological activity | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability check of your compound under your experimental conditions using the provided protocols. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. | |
| Precipitation of the compound in cell culture media | Poor solubility at the working concentration. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to maintain solubility. If precipitation persists, consider lowering the working concentration of this compound. |
| Unexpected off-target effects | Compound degradation into active byproducts. | Assess the purity of your this compound stock solution over time using HPLC or LC-MS. |
| Non-selective activity at high concentrations. | Perform a dose-response experiment to determine the optimal concentration range for selective BRD7 inhibition. |
Stability Data Summary
Specific quantitative data on the stability of this compound in DMSO and cell culture media is not currently available in the public domain. The tables below are provided as templates for researchers to summarize their own findings from stability experiments.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point | % Remaining (e.g., by HPLC) | Observations |
| Room Temperature | 0 hr | 100% | |
| 24 hr | |||
| 1 week | |||
| 4°C | 0 hr | 100% | |
| 1 week | |||
| 1 month | |||
| -20°C | 0 hr | 100% | |
| 1 month | |||
| 3 months |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Media Type (e.g., DMEM + 10% FBS) | Time Point | % Remaining (e.g., by LC-MS) | Observations |
| Complete Media | 0 hr | 100% | |
| 6 hr | |||
| 12 hr | |||
| 24 hr | |||
| 48 hr |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in DMSO
This protocol provides a framework for evaluating the stability of this compound in DMSO under different storage conditions.
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Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
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Aliquoting: Distribute the stock solution into multiple small, amber, tightly sealed vials. This will minimize exposure to light and moisture and reduce the need for freeze-thaw cycles.
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Storage Conditions: Store the aliquots at various temperatures: room temperature, 4°C, and -20°C. Include a time-zero (T=0) sample that is analyzed immediately after preparation.
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Sample Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition. Analyze the concentration and purity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
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Data Analysis: Compare the analytical results of the stored samples to the T=0 sample to determine the percentage of this compound remaining.
Protocol 2: General Procedure for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium.
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Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.
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Incubation: Add this compound from a concentrated DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid artifacts. Incubate the medium at 37°C in a cell culture incubator with 5% CO2.
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Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). To stop potential degradation, immediately add a quenching solution like ice-cold acetonitrile and store the samples at -80°C until analysis.
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Sample Analysis: Analyze the concentration of the parent this compound compound in each sample using a sensitive and specific analytical method like LC-MS/MS.
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Data Analysis: Plot the percentage of the remaining this compound against time to determine its stability profile in the tested cell culture medium.
Visualizations
BRD7 Signaling Pathways
BRD7 is a multifaceted protein involved in several critical cellular signaling pathways. As a component of the PBAF chromatin remodeling complex, it plays a significant role in transcriptional regulation. BRD7 interacts with the tumor suppressor p53, enhancing its transcriptional activity on a subset of target genes. It also has a role in the Wnt/β-catenin signaling pathway, where it can influence the nuclear translocation of β-catenin. Furthermore, BRD7 is implicated in the PI3K/Akt signaling pathway and interacts with BRCA1, participating in the transcriptional regulation of genes like the estrogen receptor alpha.
Experimental Workflow for Stability Assessment
The following diagram illustrates a general workflow for determining the stability of this compound in either DMSO or cell culture media.
References
Technical Support Center: Minimizing Brd7-IN-2 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Brd7-IN-2 in normal (non-cancerous) cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Bromodomain-containing protein 7 (BRD7).[1][2] Its primary mechanism of action is to bind to the bromodomain of the BRD7 protein, which prevents BRD7 from recognizing and binding to acetylated lysine residues on histone tails.[3] This disruption interferes with the SWI/SNF chromatin remodeling complex, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.[3]
Q2: Why am I observing cytotoxicity in my normal cell lines when treated with this compound?
A2: While this compound is being investigated as a potential anti-cancer agent, off-target effects on normal cells can occur with small molecule inhibitors.[4] BRD7 is a tumor suppressor in many cancers, and its inhibition can lead to cell cycle arrest and apoptosis. However, BRD7 also plays a role in normal cellular processes, and its inhibition can disrupt these functions, leading to cytotoxicity. It is also crucial to rule out experimental variables such as high concentrations of the inhibitor or the solvent (e.g., DMSO).
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
A3: A systematic approach is recommended. First, verify the final concentration of this compound and the solvent (e.g., DMSO) in your cell culture medium. It is essential to ensure your cells are healthy and viable before starting the treatment. Performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) is a critical initial step. Additionally, optimizing the exposure time can help in minimizing cytotoxicity.
Q4: Can the solvent used to dissolve this compound be the source of toxicity?
A4: Yes, the solvent, most commonly DMSO, can be toxic to cells, especially at higher concentrations. It is imperative to run a vehicle control experiment, treating cells with the same concentration of the solvent used for this compound. The final concentration of DMSO in the culture medium should generally be kept below 0.5% to avoid cytotoxic effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| High cytotoxicity observed in normal cells at the desired effective concentration. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the CC50. Test a wide range of concentrations to find a non-toxic working concentration. | Identification of a concentration that elicits the desired biological effect with minimal toxicity. |
| High sensitivity of the cell line. | Test this compound on a different, more robust normal cell line. Compare toxicity profiles across various cell types. | Understanding if the observed toxicity is cell-type specific. | |
| Prolonged exposure time. | Reduce the incubation time of the cells with this compound. | Decreased cytotoxicity while potentially maintaining the desired inhibitory effect. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. |
| Inhibitor degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary. | Consistent inhibitor potency across experiments. | |
| Inhibitor precipitation. | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower concentration. | Ensure the inhibitor is fully solubilized to achieve the intended concentration and avoid physical stress on cells. | |
| Cytotoxicity observed even at low concentrations of this compound. | Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the solvent at the same concentrations used for the inhibitor. Ensure the final solvent concentration is below 0.5%. | Determine if the solvent is contributing to cell death and establish a safe working concentration. |
| Co-treatment with other agents. | If co-treating with other compounds, assess the cytotoxicity of each compound individually and in combination to identify synergistic toxic effects. | Isolate the source of the enhanced cytotoxicity. |
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| This compound | BRD7 | 5.4 | - | |
| This compound | BRD9 | >300 | - | |
| This compound | BRD7 | 1.1 | HEK293T | |
| This compound | BRD9 | 3.2 | HEK293T |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting range is from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
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Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and vehicle controls. Include wells with untreated cells as a negative control.
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Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with this compound at various concentrations and for different durations in a 6-well plate.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Viable cells: Annexin V-FITC negative and PI negative.
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Early apoptotic cells: Annexin V-FITC positive and PI negative.
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Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
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Necrotic cells: Annexin V-FITC negative and PI positive.
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Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
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Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
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Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
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Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for cytotoxicity.
References
Measuring BRD7 Target Engagement of Brd7-IN-2: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to measure the target engagement of Brd7-IN-2 with its intended target, Bromodomain-containing protein 7 (BRD7). This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its target engagement important?
A1: this compound is a potent and selective small molecule inhibitor of BRD7, a protein involved in chromatin remodeling and transcriptional regulation.[1] Measuring target engagement is crucial to confirm that this compound directly binds to BRD7 within a cellular context, which is a critical step in validating its mechanism of action and interpreting cellular phenotypes observed upon treatment.
Q2: What are the primary methods to measure BRD7 target engagement in cells?
A2: The two most prominent methods for quantifying intracellular target engagement of small molecule inhibitors like this compound with BRD7 are the NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA). Both methods allow for the assessment of compound binding in live cells.
Q3: How does the NanoBRET™ TE Assay work for BRD7?
A3: The NanoBRET™ TE Assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused BRD7 protein (the energy donor) and a fluorescently labeled tracer that binds to the BRD7 active site (the energy acceptor). When this compound is introduced, it competes with the tracer for binding to BRD7, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantification of the inhibitor's affinity for BRD7 in a physiological setting.[2]
Q4: What is the principle of the Cellular Thermal Shift Assay (CETSA)?
A4: CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, BRD7, against thermal denaturation.[3][4] In a typical CETSA experiment, cells are treated with the compound and then heated to a specific temperature. The binding of this compound to BRD7 increases its thermal stability, resulting in more soluble BRD7 protein remaining after heat treatment compared to untreated cells. The amount of soluble BRD7 can then be quantified by methods like Western blotting.[3]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound from in vitro and cellular assays. It is important to note that IC50 values can vary between different assay formats and experimental conditions.
| Compound | Target(s) | Assay Type | IC50 (µM) | Selectivity | Reference |
| This compound | BRD7 | Biochemical Assay | 5.4 | >55-fold vs. BRD9 | |
| This compound | BRD9 | Biochemical Assay | >300 | ||
| This compound | BRD7 | Cellular Assay (HEK293T) | 1.1 | ~3-fold vs. BRD9 | |
| This compound | BRD9 | Cellular Assay (HEK293T) | 3.2 |
Experimental Protocols
NanoBRET™ Target Engagement Assay for BRD7
This protocol is adapted from established NanoBRET™ methodologies and is specifically tailored for assessing this compound engagement with BRD7.
Materials:
-
HEK293T cells
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BRD7-NanoLuc® fusion vector (e.g., Addgene plasmid #98245 for the BRD7 bromodomain)
-
NanoBRET™ tracer for bromodomains (e.g., NanoBRET™ BRD Tracer-02 from Promega)
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Culture and Transfection:
-
Twenty-four hours before transfection, seed HEK293T cells in a 6-well plate to reach 80-90% confluency on the day of transfection.
-
Co-transfect the cells with the BRD7-NanoLuc® fusion vector using a suitable transfection reagent like FuGENE® HD, following the manufacturer's instructions.
-
-
Cell Plating:
-
Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
Plate the cells in a white, 96-well assay plate at an optimized density (e.g., 2 x 10^4 cells per well).
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the this compound dilutions to the appropriate wells.
-
Add the NanoBRET™ tracer at a pre-determined optimal concentration to all wells except for the "no tracer" controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for compound entry and binding equilibrium.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate on a luminometer equipped with filters for donor (e.g., 460nm) and acceptor (e.g., >600nm) wavelengths.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by subtracting the average BRET ratio of the "no tracer" control from the BRET ratio of the experimental wells.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for BRD7
This protocol provides a framework for performing a CETSA to measure this compound engagement with endogenous or overexpressed BRD7.
Materials:
-
Cell line of interest (e.g., a prostate cancer cell line where BRD7 is relevant)
-
This compound
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-BRD7 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to a sufficient density and treat with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures to determine the optimal melting temperature (Tagg) of BRD7. A good starting range is 40-70°C. For isothermal dose-response experiments, a single temperature that provides a good assay window is chosen based on the melting curve.
-
-
Lysis and Fractionation:
-
Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles or sonication).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BRD7 in each sample by Western blotting using an anti-BRD7 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For melting curve experiments, plot the normalized band intensity against the temperature to determine the Tagg. A shift in the curve in the presence of this compound indicates target engagement.
-
For isothermal dose-response experiments, plot the normalized band intensity at the chosen temperature against the logarithm of the this compound concentration to determine the EC50 value.
-
Troubleshooting Guides
NanoBRET™ Assay
| Problem | Potential Cause | Troubleshooting Step |
| Low BRET Signal | Low transfection efficiency or protein expression. | Confirm expression of the BRD7-NanoLuc® fusion protein via Western blot or by measuring luminescence. Optimize the transfection protocol for your cell line. |
| Inefficient tracer binding. | Titrate the NanoBRET™ tracer to find the optimal concentration that gives a good signal-to-background ratio. | |
| High Background Signal | Overexpression of the fusion protein leading to non-specific interactions. | Reduce the amount of plasmid DNA used for transfection. |
| Spectral overlap. | Ensure the use of appropriate filters for the donor and acceptor wavelengths to minimize signal bleed-through. | |
| Inconsistent Results | Uneven cell plating. | Ensure a homogenous cell suspension and use a multichannel pipette for plating. |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Potential Cause | Troubleshooting Step |
| No Thermal Shift Observed | This compound does not sufficiently stabilize BRD7 under the tested conditions. | Optimize the compound incubation time and concentration. Ensure the chosen heating temperature is appropriate to see a stabilization effect. |
| The antibody is not specific or sensitive enough. | Validate the anti-BRD7 antibody for specificity and use a concentration that provides a good signal-to-noise ratio. | |
| High Variability Between Replicates | Inconsistent heating. | Use a thermal cycler with good temperature uniformity across the block. |
| Incomplete lysis or inconsistent sample handling. | Ensure complete cell lysis and be consistent when collecting the soluble fraction. | |
| Difficulty Detecting BRD7 | Low endogenous expression of BRD7. | Consider using a cell line that overexpresses BRD7 or a more sensitive detection method. |
| BRD7 is a nuclear protein and may be difficult to extract. | For nuclear proteins like BRD7, ensure the lysis buffer and procedure are sufficient to extract nuclear proteins. A real-time CETSA (RT-CETSA) approach may also be beneficial as it does not require cell lysis before heating. |
Signaling Pathways and Experimental Workflows
BRD7 Signaling and Inhibition by this compound
BRD7 is a component of the SWI/SNF chromatin remodeling complex and acts as a transcriptional regulator. It has been shown to be a tumor suppressor in several cancers and is involved in key signaling pathways, including the p53 and c-Myc pathways. Inhibition of the BRD7 bromodomain by this compound is expected to disrupt its interaction with acetylated histones, thereby modulating the transcription of BRD7 target genes. For instance, BRD7 can stabilize p53, and its inhibition may lead to decreased p53 activity and the expression of its downstream targets like p21. Conversely, in some contexts, BRD7 has been shown to stabilize c-Myc, and its inhibition could lead to c-Myc degradation.
Caption: BRD7 signaling and the effect of this compound inhibition.
Experimental Workflow for Measuring BRD7 Target Engagement
The following diagram illustrates the general workflow for assessing the target engagement of this compound with BRD7 using either the NanoBRET™ TE Assay or CETSA.
Caption: General workflow for measuring BRD7 target engagement.
References
Technical Support Center: Overcoming Resistance to Brd7-IN-2 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Brd7-IN-2, a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7).
FAQs: Understanding this compound and Resistance
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the bromodomain of BRD7.[1] Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression.[2] By inhibiting the BRD7 bromodomain, this compound disrupts its interaction with chromatin, which can alter the transcription of genes involved in cell cycle control, apoptosis, and DNA repair, thereby suppressing cancer cell growth and proliferation.[2]
Q2: What is the role of BRD7 in cancer?
A2: BRD7 is primarily recognized as a tumor suppressor, with its expression being downregulated in various cancers, including breast, prostate, and nasopharyngeal carcinoma.[2][3] It is a key component of pathways involving p53 and BRCA1, and it can inhibit cancer cell growth and metastasis by downregulating the AKT pathway and regulating the Ras/MEK/ERK and RB/E2F signaling pathways. However, in some contexts, such as colorectal cancer, BRD7 has been observed to have an oncogenic role by promoting cell proliferation through the stabilization of c-Myc.
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action and common patterns of resistance to targeted therapies, potential mechanisms include:
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On-target mutations: Alterations in the BRD7 gene that prevent this compound from binding to its target.
-
Activation of bypass signaling pathways: Cancer cells may upregulate alternative signaling pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK, or Wnt/β-catenin) to circumvent the effects of BRD7 inhibition.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, reducing its intracellular concentration.
-
Epigenetic modifications: Changes in the chromatin landscape that reduce the reliance of cancer cells on BRD7-mediated gene regulation.
Q4: How can I determine if my cancer cells have developed resistance to this compound?
A4: The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. This can be confirmed by performing cell viability assays on the suspected resistant cell line and comparing the IC50 value to that of the parental, sensitive cell line. A fold-change in IC50 of greater than 5-10 is often considered indicative of resistance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for accurate dispensing. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Incomplete solubilization of this compound. | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions in culture medium. | |
| Failure to establish a stable this compound resistant cell line. | Drug concentration is too high or increased too rapidly. | Start with a low concentration of this compound (e.g., IC20) and gradually increase the dose as the cells adapt. |
| The parental cell line is not suitable for developing resistance. | Some cell lines may lack the inherent heterogeneity to develop resistance. Consider using a different cell line. | |
| Instability of the resistant phenotype. | Culture the resistant cells in the continuous presence of this compound. Periodically perform a "washout" experiment by removing the drug for several passages and then re-testing the IC50 to confirm stable resistance. | |
| Resistant cells show no change in BRD7 expression or mutations. | Resistance is mediated by a bypass pathway. | Perform pathway analysis using techniques like RNA sequencing or phospho-proteomic arrays to identify upregulated signaling pathways in the resistant cells compared to the parental cells. |
| Increased drug efflux. | Use qPCR or Western blotting to check for the overexpression of ABC transporters (e.g., P-gp/ABCB1). Co-treatment with an ABC transporter inhibitor can help confirm this mechanism. |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| IC50 (BRD7) | 5.4 µM | - | |
| IC50 (BRD9) | >300 µM | - | |
| IC50 (BRD7) | 1.1 µM | HEK293T | |
| IC50 (BRD9) | 3.2 µM | HEK293T |
Table 2: Hypothetical IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Fold Change |
| Parental Cancer Cell Line | This compound | 1.5 | - |
| This compound Resistant Subline | This compound | 18.0 | 12 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture flasks/plates
-
Cell counting apparatus
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Seed the parental cells and treat them with a low concentration of this compound (e.g., IC10-IC20).
-
Culture and Monitoring: Culture the cells in the presence of the drug. Replace the medium with fresh drug-containing medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 for several cycles, gradually increasing the drug concentration.
-
Characterization of Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the stable IC50 of the resistant line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Western Blot for BRD7 and Downstream Effectors
This protocol is for assessing the protein levels of BRD7 and key proteins in related signaling pathways.
Materials:
-
Parental and this compound resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-p53, anti-p-Akt, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Grow parental and resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: BRD7 signaling and potential bypass pathways in resistance.
References
Brd7-IN-2 Off-Target Kinase Activity Screening: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase activity screening of Brd7-IN-2 (also known as compound 2-77). The following question-and-answer format directly addresses potential issues and offers troubleshooting guidance for experiments involving this selective BRD7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (compound 2-77) is a potent and selective small molecule inhibitor of the bromodomain of Bromodomain-containing protein 7 (BRD7).[1][2] It was developed through rational design to exhibit selectivity for BRD7 over its closest homolog, BRD9.[3]
Q2: Has a comprehensive off-target kinase activity screen (kinome scan) for this compound been publicly reported?
A2: Based on currently available public information, a comprehensive kinome-wide screening of this compound has not been explicitly detailed. While the inhibitor has been profiled against a panel of over 40 bromodomains to establish its selectivity within that protein family, a broad kinase panel screening result is not presently available in the primary scientific literature.
Q3: What is the known selectivity profile of this compound against other bromodomains?
A3: this compound has been shown to be selective for BRD7 over BRD9. In a BROMOscan™ platform screening, it demonstrated significant selectivity at a concentration of 2 µM.[3][4] Unexpectedly, some off-target binding was observed for the bromodomain of BRPF1B.
Q4: Is there any evidence to suggest potential off-target kinase activity for this compound?
A4: While direct kinome screening data for this compound is not available, the broader field of bromodomain inhibitor development has identified dual bromodomain-kinase inhibitors. For instance, some known kinase inhibitors have been found to interact with BRD7 and BRD9, suggesting a structural basis for cross-reactivity is possible. However, these dual-activity compounds are typically more potent against their primary kinase targets.
Q5: How can I assess the potential for off-target kinase activity of this compound in my own experiments?
A5: To assess off-target kinase activity, it is recommended to perform a comprehensive kinase selectivity profiling study using a service such as Eurofins DiscoverX's KINOMEscan™ or Promega's NanoBRET® Target Engagement Intracellular Kinase Assays. These platforms screen the compound against a large panel of kinases to identify potential off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with BRD7 inhibition. | The phenotype may be due to off-target activity on an unknown kinase. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Use a structurally distinct BRD7 inhibitor as a control to see if the phenotype is reproduced. 3. Conduct target engagement assays for suspected off-target kinases. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of off-target kinases or different signaling pathway dependencies. | 1. Profile the expression of potential off-target kinases in the cell lines being used. 2. Titrate the concentration of this compound to find a therapeutic window where on-target effects are maximized and off-target effects are minimized. |
| Discrepancy between in vitro binding assays and cellular activity. | Poor cell permeability of the inhibitor or engagement of off-targets only present in a cellular context. | 1. Perform cellular target engagement assays (e.g., NanoBRET) to confirm BRD7 binding within cells. 2. Evaluate compound permeability using standard assays. |
Quantitative Data Summary
Table 1: Bromodomain Selectivity of this compound (Compound 2-77)
| Target Bromodomain | Assay Platform | Concentration | Result (% of Control) | Reference |
| BRD7 | BROMOscan™ | 2 µM | Low % of Control (Indicating strong binding) | |
| BRD9 | BROMOscan™ | 2 µM | High % of Control (Indicating weak binding) | |
| BRPF1B | BROMOscan™ | 2 µM | Low % of Control (Indicating off-target binding) |
Note: Specific percentage values were not provided in the primary literature, but the qualitative results of strong vs. weak binding were reported.
Table 2: In Vitro and Cellular IC50 Values of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| BRD7 | Biochemical | - | 5.4 µM | |
| BRD9 | Biochemical | - | >300 µM | |
| BRD7 | Cellular (NanoBRET) | HEK293T | 1.1 µM | |
| BRD9 | Cellular (NanoBRET) | HEK293T | 3.2 µM |
Experimental Protocols
BROMOscan™ Profiling
The selectivity of this compound was evaluated using the BROMOscan™ platform from Eurofins DiscoverX Corp.
-
Principle: This is a competition binding assay. The test compound (this compound) is incubated with a DNA-tagged bromodomain protein and an immobilized ligand that binds to the bromodomain's active site. The amount of bromodomain protein bound to the immobilized ligand is measured via qPCR of the DNA tag. A reduction in the amount of bound protein in the presence of the test compound indicates binding of the compound to the bromodomain.
-
Methodology:
-
This compound was prepared at a concentration of 2 µM.
-
The compound was screened against a panel of over 40 distinct bromodomains.
-
Results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the bromodomain.
-
NanoBRET™ Target Engagement Assay
Cellular target engagement of this compound was assessed using the NanoBRET™ technology.
-
Principle: This assay measures the binding of a compound to a target protein in live cells. The target protein (e.g., BRD7) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. If the tracer is in close proximity to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the BRET signal.
-
Methodology:
-
HEK293T cells were transfected with plasmids encoding NanoLuc®-BRD7 or NanoLuc®-BRD9 fusion proteins.
-
Cells were treated with increasing concentrations of this compound for 2 hours.
-
The NanoBRET™ tracer and substrate were added according to the manufacturer's protocol.
-
The BRET signal was measured, and IC50 values were calculated using a nonlinear least-squares fit.
-
Visualizations
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: BRD7 signaling and potential off-target effects.
References
Validation & Comparative
Brd7-IN-2: A Comparative Analysis of a Selective BRD7 Inhibitor
In the landscape of epigenetic drug discovery, the bromodomain-containing protein 7 (BRD7) has emerged as a compelling therapeutic target. Its involvement in crucial cellular processes, including chromatin remodeling and transcriptional regulation, and its dysregulation in various cancers have spurred the development of small molecule inhibitors. Among these, Brd7-IN-2 has garnered attention for its selectivity. This guide provides a comprehensive comparison of this compound with other notable BRD7 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate chemical tool for their studies.
Introduction to BRD7 Inhibition
BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a key player in regulating gene expression. The bromodomain of BRD7 recognizes and binds to acetylated lysine residues on histones, thereby recruiting the PBAF complex to specific genomic loci. Dysregulation of BRD7 function has been implicated in the progression of several cancers, including prostate and breast cancer, making it an attractive target for therapeutic intervention. BRD7 inhibitors are small molecules designed to occupy the acetylated lysine binding pocket of the bromodomain, preventing its interaction with histones and disrupting its downstream signaling functions.
Comparative Analysis of BRD7 Inhibitors
This compound (also known as compound 2-77) was developed as a selective inhibitor for BRD7 over its closest homolog, BRD9, with which it shares high structural similarity in the bromodomain region.[1] This section compares the biochemical and cellular activity of this compound with other well-characterized BRD7 inhibitors, including the dual BRD7/BRD9 inhibitors BI-9564 and TP-472, and the PROTAC degrader VZ185.
Table 1: Comparison of Potency and Selectivity of BRD7 Inhibitors
| Compound | Type | Target(s) | IC50 (BRD7) | IC50 (BRD9) | Kd (BRD7) | Kd (BRD9) | DC50 (BRD7) | DC50 (BRD9) | Key Features |
| This compound | Inhibitor | BRD7-selective | 5.4 µM | >300 µM | 340 nM | 655 nM | - | - | Selective for BRD7 over BRD9.[1] |
| BI-9564 | Inhibitor | Dual BRD7/BRD9 | 3.4 µM | 75 nM | 239 nM | 14 nM | - | - | Potent BRD9 inhibitor with moderate BRD7 activity.[2][3][4] |
| TP-472 | Inhibitor | Dual BRD7/BRD9 | - | - | 340 nM | 33 nM | - | - | Selective BRD9/7 inhibitor. |
| VZ185 | PROTAC Degrader | Dual BRD7/BRD9 | - | - | - | - | 4.5 nM | 1.8 nM | Potent and rapid dual degrader of BRD7 and BRD9. |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; DC50: Half-maximal degradation concentration. Data is compiled from multiple sources and assay conditions may vary.
Signaling Pathways and Experimental Workflows
The development and characterization of BRD7 inhibitors involve a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
BRD7 Signaling Pathway
BRD7, as a component of the PBAF complex, influences multiple signaling pathways critical for cell proliferation and survival. Inhibition of BRD7 can modulate the expression of genes regulated by transcription factors such as the androgen receptor (AR) in prostate cancer.
Caption: BRD7's role in androgen receptor-mediated gene transcription and its inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel BRD7 inhibitor like this compound typically follows a standardized workflow, from initial biochemical screening to cellular activity assessment.
Caption: A typical experimental workflow for the characterization of a BRD7 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key assays used in the characterization of BRD7 inhibitors.
Thermal Shift Assay (TSA)
TSA is used to assess the binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature.
-
Protein and Ligand Preparation: Recombinant BRD7 bromodomain protein is purified. The inhibitor is dissolved in DMSO to create a stock solution.
-
Assay Plate Setup: The protein, inhibitor (at various concentrations), and a fluorescent dye (e.g., SYPRO Orange) are mixed in a PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is measured as the temperature increases.
-
Data Analysis: The melting temperature (Tm) is determined from the derivative of the fluorescence curve. A shift in Tm in the presence of the inhibitor indicates binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to a protein, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Sample Preparation: The purified BRD7 protein is placed in the sample cell, and the inhibitor solution is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The inhibitor is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to calculate the Kd.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the engagement of an inhibitor with its target protein in a cellular environment.
-
Cell Line Generation: Cells are engineered to express the BRD7 protein fused to a NanoLuc® luciferase.
-
Assay Setup: The engineered cells are plated and treated with a fluorescent energy transfer probe (tracer) that binds to BRD7, and varying concentrations of the test inhibitor.
-
BRET Measurement: A substrate for NanoLuc® is added, and the bioluminescence resonance energy transfer (BRET) signal between the luciferase and the tracer is measured.
-
Data Analysis: Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal, from which the cellular IC50 can be determined.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the effect of an inhibitor on cell proliferation and viability.
-
Cell Plating: Cancer cell lines (e.g., LNCaP, PC-3) are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 4 days).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read, and the dose-response curve is used to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound represents a valuable chemical probe for studying the specific functions of BRD7 due to its demonstrated selectivity over BRD9. While dual inhibitors like BI-9564 and TP-472 are useful for investigating the combined roles of BRD7 and BRD9, and PROTACs like VZ185 offer an alternative approach through protein degradation, the selectivity of this compound makes it a more precise tool for dissecting the individual contributions of BRD7 to cellular processes and disease pathology. The choice of inhibitor will ultimately depend on the specific research question and the biological context being investigated. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their experimental designs.
References
A Comparative Guide to BRD7-IN-2 and Other BRD9 Inhibitors for Researchers
For researchers in oncology and drug discovery, the selective inhibition of bromodomain-containing proteins presents a promising therapeutic strategy. This guide provides a detailed comparison of Brd7-IN-2, a selective inhibitor of Bromodomain-containing protein 7 (BRD7), with prominent inhibitors of its close homolog, Bromodomain-containing protein 9 (BRD9). This comparison includes quantitative performance data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to BRD7 and BRD9 in Chromatin Remodeling
BRD7 and BRD9 are key components of distinct SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a crucial role in regulating gene expression by altering the structure of chromatin. BRD7 is a subunit of the Polybromo-associated BAF (PBAF) complex, while BRD9 is a component of the non-canonical BAF (ncBAF) complex.[1] Both proteins contain a bromodomain that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting their respective complexes to specific genomic locations. Given their roles in transcriptional regulation, the dysregulation of BRD7 and BRD9 has been implicated in various cancers, making them attractive targets for therapeutic intervention.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro and cellular potency and selectivity of this compound against a panel of well-characterized BRD9 inhibitors.
Table 1: In Vitro Binding Affinity and Potency
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| This compound | BRD7 | - | 5,400 | - | [2][3] |
| BRD9 | - | >300,000 | - | [2][3] | |
| BI-7273 | BRD9 | AlphaScreen | 19 | 0.75 | |
| BRD7 | AlphaScreen | 117 | 0.3 | ||
| BI-9564 | BRD9 | AlphaScreen | 75 | 14 | |
| BRD7 | AlphaScreen | 3,400 | 239 | ||
| I-BRD9 | BRD9 | - | - | - | |
| BRD7 | - | - | - | ||
| LP99 | BRD9 | ITC | - | 99 | |
| BRD7 | ITC | - | 909 |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| This compound | HEK293T | NanoBRET | BRD7: 1.1, BRD9: 3.2 | |
| BI-7273 | U2OS | FRAP | Active at 1 | |
| EOL-1 | Cell Proliferation | 1.4 | ||
| BI-9564 | U2OS | FRAP | BRD9: 0.1, BRD7: 1 | |
| EOL-1 | Cell Proliferation | 0.8 | ||
| LP99 | HEK293 | BRET | Low micromolar range |
Signaling Pathway
The diagram below illustrates the distinct roles of BRD7 and BRD9 in the PBAF and ncBAF chromatin remodeling complexes, respectively, and their function in transcriptional regulation.
Experimental Protocols & Workflows
Detailed methodologies for the key experiments cited in this guide are provided below, along with workflow diagrams to illustrate the experimental process.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based assay used to measure compound binding to a target protein in living cells.
Experimental Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a vector encoding the bromodomain of the target protein (BRD7 or BRD9) fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Transfected cells are seeded into 96-well plates. A cell-permeable fluorescent tracer that binds to the target bromodomain is added at a fixed concentration (e.g., 0.4 µM of NanoBRET BRD Tracer-02). Test inhibitors are then added in a dose-response range.
-
Incubation: Plates are incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the system to reach equilibrium.
-
Signal Detection: The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The plate is read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Experimental Workflow:
References
Brd7-IN-2: A Comparative Guide to its Selectivity Profile Across Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of Brd7-IN-2, a potent inhibitor of Bromodomain-containing protein 7 (BRD7), against other bromodomains. The information presented is supported by experimental data to aid in the evaluation of this chemical probe for research and drug development purposes.
Selectivity Profile of this compound
This compound, also identified as compound 2-77, has been demonstrated to be a selective inhibitor of BRD7.[1][2] Its selectivity is most pronounced when compared to its close homolog, BRD9, which shares a high degree of sequence identity within its bromodomain.[3][4][5] The following table summarizes the quantitative data on the selectivity of this compound.
| Target | This compound (Compound 2-77) | BI7273 (Dual BRD7/9 Inhibitor) | Notes |
| BRD7 | IC50: 5.4 μM | - | Cell-free assay. |
| IC50: 1.1 μM | - | In HEK293T cells. | |
| Kd: 340 nM | - | bromoKdELECT platform. | |
| Kd: 2.2 μM | - | Microscale Thermophoresis (MST). | |
| BRD9 | IC50: >300 μM | - | Cell-free assay, demonstrating high selectivity. |
| IC50: 3.2 μM | - | In HEK293T cells. | |
| Kd: 655 nM | Kd: 9 nM | bromoKdELECT platform. BI7273 shows high affinity for BRD9. | |
| No binding observed | - | Microscale Thermophoresis (MST). |
Experimental Protocols
The selectivity of this compound has been determined using various biophysical and cell-based assays. The following are detailed methodologies for the key experiments cited:
Thermal Shift Assay (TSA)
This assay, based on differential scanning fluorimetry, was used to identify compounds that stabilize the bromodomain proteins, indicating binding.
-
Protein: HIS-tagged BRD7 and BRD9 bromodomains.
-
Compound Concentration: Tested at 1, 10, and 25 μM.
-
Procedure: The proteins were incubated with the compounds. The melting temperature (Tm) was measured by monitoring the fluorescence of a dye that binds to unfolded proteins as the temperature was increased.
-
Analysis: The shift in Tm (ΔTm) was calculated relative to a vehicle control. An increase in Tm indicates ligand binding and stabilization of the protein. This compound (2-77) was shown to increase the Tm of BRD7 but not BRD9.
Competitive Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled probe from the bromodomain by a test compound.
-
Probe: A fluorescently labeled probe, BI-FAMa, was developed using the dual BRD7/9 inhibitor BI7273.
-
Procedure: The assay measures the change in the polarization of fluorescent light emitted from the probe. When the probe is bound to the larger bromodomain protein, it tumbles slower, and the polarization is high. When displaced by a competitor compound, the probe tumbles faster, and the polarization is low.
-
Results: This assay confirmed that this compound is selective for BRD7 over BRD9.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in molecular size, charge, and hydration shell.
-
Procedure: A fluorescently tagged BRD7 or BRD9 bromodomain is mixed with varying concentrations of the inhibitor. The movement of the fluorescently labeled protein in a temperature gradient is measured. Binding of the inhibitor causes a change in the thermophoretic movement, which is used to calculate the dissociation constant (Kd).
-
Results: MST measurements showed that this compound binds to BRD7 with a Kd of 2.2 μM, while no binding to BRD9 was observed.
BRD7 Signaling Pathways
BRD7 is implicated in several critical cellular signaling pathways, primarily acting as a tumor suppressor. Its inhibition by molecules like this compound can modulate these pathways.
Caption: Overview of key signaling pathways modulated by BRD7.
BRD7 positively regulates the p53 tumor suppressor pathway by upregulating p53 transcription. This leads to the induction of p53 target genes such as p21 (leading to cell cycle arrest) and Bax (promoting apoptosis), while inhibiting the anti-apoptotic protein Bcl2. In the context of insulin signaling, BRD7 has been shown to increase the phosphorylation of GSK3β. Furthermore, BRD7 can regulate the Wnt/β-catenin signaling pathway by affecting the nuclear translocation of β-catenin.
Conclusion
This compound is a valuable chemical tool for studying the biological functions of BRD7. Its demonstrated selectivity over BRD9 allows for more precise interrogation of BRD7-specific roles in cellular processes. The experimental data summarized in this guide provides a strong basis for its application in research settings, particularly in the investigation of cancer and metabolic diseases where BRD7 has been implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]
Validating the Cellular Effects of Brd7-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of Brd7-IN-2, a selective inhibitor of the bromodomain of Brd7, with other known Brd7 and Brd9 inhibitors. The data presented here is compiled from publicly available research to facilitate an objective evaluation of this compound's performance and to provide detailed experimental methodologies for key assays.
Executive Summary
Bromodomain-containing protein 7 (Brd7) is a critical component of the SWI/SNF chromatin remodeling complex, playing a key role in transcriptional regulation. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. This compound (also known as compound 2-77) has emerged as a potent and selective inhibitor of Brd7. This guide compares the cellular activity of this compound with the dual Brd7/Brd9 inhibitor BI-7273 and the Brd7/9 inhibitor TP-472, focusing on their effects on cell viability, target engagement, and gene expression in cancer cell lines.
Comparative Analysis of Brd7 Inhibitors
The following tables summarize the quantitative data on the biochemical and cellular activities of this compound and its alternatives.
Table 1: Biochemical Activity of Brd7 Inhibitors
| Compound | Target(s) | IC50 (nM) vs Brd7 | IC50 (nM) vs Brd9 | Selectivity (Brd9/Brd7) |
| This compound (2-77) | Brd7 | 5,400[1] | >300,000[1] | >55-fold |
| BI-7273 | Brd7/Brd9 | 117[2][3][4] | 19 | 0.16-fold |
| TP-472 | Brd7/Brd9 | 340 (Kd) | 33 (Kd) | 0.10-fold (based on Kd) |
Table 2: Cellular Activity of Brd7 Inhibitors
| Compound | Cell Line | Assay | Cellular IC50 (µM) | Key Findings |
| This compound (2-77) | HEK293T | NanoBRET | 1.1 vs Brd7; 3.2 vs Brd9 | Demonstrates in-cell selectivity for Brd7 over Brd9. |
| This compound (2-77) | LNCaP | Cell Viability | ~1-5 | Inhibits proliferation of androgen receptor-positive prostate cancer cells. |
| BI-7273 | HEK293T | NanoBRET | 1.21 vs Brd7; 0.024 vs Brd9 | Potent cellular engagement of Brd9. |
| BI-7273 | LNCaP | Cell Viability | >10 | Little to no effect on the viability of LNCaP cells at concentrations up to 10 µM. |
| TP-472 | Melanoma cell lines | Cell Viability | Not specified | Inhibits melanoma growth in vitro and in vivo. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to a target protein within living cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Brd7 or Brd9 protein (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). An inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.
Protocol (as performed in HEK293T cells):
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-Brd7 or NanoLuc®-Brd9 and a HaloTag®-histone H3.3.
-
Cell Plating: 24 hours post-transfection, plate the cells in 96-well plates.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and varying concentrations of the test inhibitor (e.g., this compound, BI-7273) to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the Nano-Glo® substrate to all wells.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal) and plot the values against the inhibitor concentration to determine the IC50.
Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol (as performed in LNCaP cells):
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, BI-7273) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against the inhibitor concentration to calculate the IC50.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of a protein of interest.
Principle: Cells are treated with formaldehyde to crosslink proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein (e.g., Brd7) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.
Protocol (as performed in LNCaP cells):
-
Cross-linking: Treat LNCaP cells with 1% formaldehyde for 10-15 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Brd7 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using spin columns.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify Brd7 binding sites.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Brd7 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the NanoBRET Target Engagement Assay.
Discussion of Cellular Effects
Target Selectivity and Engagement
This compound demonstrates high selectivity for Brd7 over its close homolog Brd9 in both biochemical and cellular assays. The NanoBRET assay in HEK293T cells revealed a cellular IC50 of 1.1 µM for Brd7, while the IC50 for Brd9 was 3.2 µM. In contrast, BI-7273 is a potent dual inhibitor, showing significantly higher potency for Brd9 (cellular IC50 = 24 nM) compared to Brd7 (cellular IC50 = 1.21 µM) in the same assay. This highlights the distinct selectivity profiles of these compounds, positioning this compound as a valuable tool for specifically probing the function of Brd7.
Effects on Cancer Cell Viability
The selective inhibition of Brd7 by this compound translates to functional cellular consequences. In androgen receptor (AR)-positive prostate cancer cell lines, such as LNCaP, this compound effectively inhibits cell proliferation. Notably, the dual Brd7/Brd9 inhibitor BI-7273 showed minimal to no effect on the viability of LNCaP cells at concentrations up to 10 µM, suggesting that the anti-proliferative effect observed with this compound is indeed mediated by the specific inhibition of Brd7. This is a critical finding for researchers aiming to dissect the individual roles of Brd7 and Brd9 in cancer biology. TP-472, another dual inhibitor, has been shown to inhibit the growth of melanoma cells, though a direct comparison with this compound in the same cancer type is not yet available.
Impact on Gene Expression
As a component of the SWI/SNF chromatin remodeling complex, Brd7 plays a crucial role in regulating gene expression. Treatment of LNCaP cells with this compound (at 1 µM for 72 hours) resulted in significant changes in the expression of numerous genes, with 661 genes being downregulated and 859 genes upregulated. Gene set enrichment analysis of the downregulated genes showed a significant enrichment for the "Androgen Response" hallmark, indicating that Brd7 inhibition can modulate AR-driven transcriptional programs in prostate cancer. This effect on AR target genes provides a mechanistic basis for the observed anti-proliferative effects in AR-positive prostate cancer cells.
Conclusion
This compound is a highly selective and cell-active inhibitor of Brd7. The available data demonstrates its ability to engage Brd7 in cells, leading to the inhibition of proliferation in specific cancer cell contexts and the modulation of cancer-relevant transcriptional programs. In direct comparison, the dual inhibitor BI-7273, while potent against Brd9, does not phenocopy the anti-proliferative effects of this compound in LNCaP prostate cancer cells, underscoring the value of this compound as a selective chemical probe. This guide provides researchers with the necessary data and protocols to effectively utilize and evaluate this compound in their own cellular studies.
References
- 1. An ultra-low-input native ChIP-seq protocol for genome-wide profiling of rare cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
Brd7-IN-2 Versus Genetic Knockdown of BRD7: A Comparative Guide for Researchers
For researchers in oncology, cell biology, and drug development, understanding the nuances of targeting specific proteins is paramount. Bromodomain-containing protein 7 (BRD7) has emerged as a critical player in various cellular processes, including transcriptional regulation and tumor suppression. This guide provides an objective comparison of two primary methods for studying and targeting BRD7: the small molecule inhibitor Brd7-IN-2 and genetic knockdown techniques such as siRNA and shRNA.
This comparison will delve into their mechanisms of action, specificity, and functional effects, supported by experimental data. We will also provide detailed protocols for key experiments and visualize relevant pathways and workflows to aid in experimental design and data interpretation.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective chemical probe that competitively binds to the acetyl-lysine binding pocket of the BRD7 bromodomain. This inhibition prevents BRD7 from "reading" acetylated histone marks on chromatin, thereby disrupting its role in transcriptional regulation. This approach offers a rapid and reversible means of inhibiting BRD7 function.
Genetic knockdown of BRD7, achieved through RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets BRD7 mRNA for degradation. This leads to a reduction in the overall levels of BRD7 protein in the cell. This method provides a way to study the long-term consequences of reduced BRD7 expression.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and genetic knockdown of BRD7, providing a side-by-side comparison of their characteristics and effects.
Table 1: Inhibitor and Knockdown Specificity and Potency
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) |
| Target | BRD7 Bromodomain | BRD7 mRNA |
| IC50 (BRD7) | 5.4 µM (Biochemical)[1] | Not Applicable |
| IC50 (Cell-based) | 1.1 µM (HEK293T)[1] | Not Applicable |
| Selectivity | Selective for BRD7 over BRD9 (IC50 >300 µM)[1] | Highly specific to BRD7 sequence |
| Known Off-Targets | BRPF1B[2] | Potential for miRNA-like off-target effects |
Table 2: Comparison of Functional Effects in Prostate Cancer Cells (LNCaP)
| Functional Assay | This compound | Genetic Knockdown (shRNA) |
| Cell Proliferation | Inhibition of cell growth[2] | Decreased cell proliferation |
| Gene Expression | Decreased expression of Androgen Receptor (AR) target genes | Reduced expression of testosterone-responsive genes |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving BRD7 and the general workflows for experiments using this compound and genetic knockdown.
Caption: BRD7 signaling pathways.
Caption: Experimental workflows.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To quantify the effect of this compound or BRD7 knockdown on cell proliferation.
Materials:
-
Cells of interest (e.g., LNCaP)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
For this compound treatment, prepare serial dilutions of the inhibitor in complete medium. Replace the medium in the wells with 100 µL of the diluted inhibitor or vehicle control (DMSO).
-
For BRD7 knockdown cells, seed the stably transduced cells and control cells as in step 1.
-
Incubate the plates for the desired time period (e.g., 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated or control knockdown cells.
Genetic Knockdown of BRD7 using Lentiviral shRNA
Objective: To generate stable cell lines with reduced BRD7 expression.
Materials:
-
HEK293T cells for lentiviral packaging
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA expression vector targeting BRD7 (e.g., pLKO.1-shBRD7) and a non-targeting control
-
Transfection reagent
-
Target cells (e.g., LNCaP)
-
Polybrene
-
Puromycin
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection and filter it through a 0.45 µm filter.
-
Transduction: Plate the target cells and allow them to adhere. On the following day, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) to determine the optimal transduction efficiency.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.
-
Maintain the cells under selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until resistant colonies are formed.
-
Expand the resistant colonies and validate BRD7 knockdown efficiency by qRT-PCR and Western blotting.
Transwell Migration Assay
Objective: To assess the effect of this compound or BRD7 knockdown on cell migration.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cells of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Protocol:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein if studying invasion. For migration, this is not necessary.
-
Seed cells (e.g., 5 x 10^4 cells) in 200 µL of serum-free medium into the upper chamber of the Transwell insert.
-
For inhibitor studies, include this compound or vehicle in the upper chamber.
-
Add 600 µL of complete medium to the lower chamber as a chemoattractant.
-
Incubate for 12-24 hours.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Comparison of Advantages and Disadvantages
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism | Reversible binding to bromodomain | mRNA degradation, protein depletion |
| Speed of Action | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| Reversibility | Reversible upon washout | Long-term or stable knockdown |
| Dose Control | Easily titratable concentration | Knockdown efficiency can be variable |
| Off-Target Effects | Potential for binding to other bromodomains (e.g., BRPF1B) | "Seed" region-mediated off-target mRNA silencing |
| Applications | Acute functional studies, target validation, therapeutic development | Long-term functional studies, studying developmental processes |
| Complexity | Relatively simple to apply to cells | More complex protocol for stable knockdown |
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the function of BRD7. The choice between these two approaches depends on the specific research question.
-
This compound is ideal for acute studies, for validating the role of the BRD7 bromodomain in a specific process, and for exploring the therapeutic potential of targeting BRD7. Its reversibility allows for precise temporal control of BRD7 inhibition.
-
Genetic knockdown is better suited for studying the long-term consequences of BRD7 loss and for experiments where a sustained reduction in BRD7 protein is required.
For a comprehensive understanding of BRD7 function, a combined approach is often the most powerful. For example, demonstrating that the phenotype observed with BRD7 knockdown can be rescued by a knockdown-resistant BRD7 mutant, but not one with a mutated bromodomain, can provide strong evidence for the specific role of the bromodomain. Similarly, showing that the effects of this compound are diminished in BRD7 knockdown cells confirms the on-target activity of the inhibitor.
Researchers should carefully consider the advantages and limitations of each method when designing their experiments to ensure the generation of robust and interpretable data.
References
Comparative Efficacy of Brd7-IN-2 in Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of Brd7-IN-2, a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7), across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BRD7 in oncology. The document summarizes key experimental data, compares this compound with other relevant inhibitors, and provides detailed experimental protocols for the methodologies cited.
Introduction to this compound and its Mechanism of Action
This compound, also identified as compound 2-77, is a small molecule inhibitor designed to selectively target the bromodomain of BRD7.[1] BRD7 is a critical component of the SWI/SNF chromatin remodeling complex and plays a significant role in the regulation of gene expression.[2] Dysregulation of BRD7 has been implicated in the progression of several cancers, including prostate, breast, and lung cancer, as well as hepatocellular carcinoma.[3][4][5] BRD7 exerts its influence on cellular processes by interacting with key tumor suppressor proteins and signaling pathways, such as p53 and the androgen receptor (AR) pathway. By inhibiting the interaction of BRD7 with acetylated histones, this compound disrupts these downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Efficacy of this compound and Alternative Inhibitors
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a selective anti-cancer agent. This section provides a comparative analysis of this compound against other known BRD7 and BRD9 inhibitors, such as BI-7273, I-BRD9, and TP-472.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators in different cancer cell lines. This data provides a quantitative measure of their potency and selectivity.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEK293T | Embryonic Kidney | 1.1 (for BRD7) | |
| Prostate Cancer Cells | Prostate Cancer | 5.4 |
Table 2: Comparative IC50 Values of BRD7/BRD9 Inhibitors
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | BRD7 | Prostate Cancer Cells | Prostate Cancer | 5400 | |
| BI-7273 | BRD7/BRD9 | EOL-1 | Acute Myeloid Leukemia | 1400 | |
| RN2 | Acute Myeloid Leukemia | 217-1784 | |||
| I-BRD9 | BRD9 > BRD7 | Kasumi-1 | Acute Myeloid Leukemia | - | |
| TP-472 | BRD7/BRD9 | A375 | Melanoma | - |
Note: IC50 values can vary depending on the specific assay conditions. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to evaluate this compound, this section provides diagrams of key signaling pathways and experimental workflows.
BRD7 Signaling Pathway
The following diagram illustrates the central role of BRD7 in cellular signaling pathways implicated in cancer.
Experimental Workflow: Cell Viability Assay
This diagram outlines the typical workflow for assessing the effect of this compound on cancer cell viability.
References
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 5. chemrxiv.org [chemrxiv.org]
Western Blot Validation of Brd7-IN-2 Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected target effects of Brd7-IN-2, a selective inhibitor of Bromodomain-containing protein 7 (BRD7). Due to the limited availability of published Western blot data specifically for this compound's impact on downstream signaling pathways, this guide presents data from studies involving the genetic modulation of BRD7 (overexpression or knockdown). This information serves as a valuable proxy for understanding the anticipated effects of BRD7 inhibition.
Introduction to this compound and its Target, BRD7
This compound, also known as compound 2-77, is a potent and selective small molecule inhibitor of the BRD7 bromodomain.[1] BRD7 is a crucial component of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, which plays a significant role in regulating gene expression.[2] BRD7 acts as a reader of acetylated lysine residues on histones, thereby influencing chromatin structure and the transcription of target genes. Dysregulation of BRD7 has been implicated in various cancers, making it a promising therapeutic target.[2] BRD7 is known to be involved in several key signaling pathways that are critical for cell cycle control, proliferation, and apoptosis, including the p53, Wnt/β-catenin, and Ras/MEK/ERK pathways.[2]
Comparison with Alternatives
Several other molecules have been developed to target bromodomains, including those of the BET (Bromodomain and Extra-Terminal domain) family and the closely related BRD9.
-
BI-7273: A potent dual inhibitor of BRD7 and BRD9. While effective, its dual activity may not be suitable for studies requiring specific inhibition of BRD7.
-
BI-9564: A more selective inhibitor of BRD9, with weaker activity on BRD7, making it a useful tool for distinguishing the functions of these two related proteins.
-
Pan-BET Inhibitors (e.g., JQ1): These compounds target a broader family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT) and would not be appropriate for specific investigation of BRD7 function.
This compound offers a higher degree of selectivity for BRD7 over BRD9, making it a more precise chemical probe for elucidating the specific roles of BRD7.[1]
Expected Downstream Effects of BRD7 Inhibition by Western Blot
The following tables summarize the expected changes in protein expression or phosphorylation status upon inhibition of BRD7, based on published data from BRD7 overexpression and knockdown studies. These results provide a predictive framework for validating the on-target effects of this compound.
p53 Signaling Pathway
BRD7 has been shown to positively regulate the p53 tumor suppressor pathway. Overexpression of BRD7 leads to increased p53 protein levels and subsequent changes in its downstream targets. Therefore, inhibition of BRD7 with this compound is expected to have the opposite effects.
| Target Protein | Expected Change with this compound Treatment | Rationale |
| p53 | Decrease | BRD7 stabilizes p53 protein. Inhibition of BRD7 would likely lead to p53 destabilization and degradation. |
| p21 | Decrease | p21 is a key downstream target of p53 that mediates cell cycle arrest. Reduced p53 activity would decrease p21 expression. |
| Bax | Decrease | The pro-apoptotic protein Bax is transcriptionally activated by p53. Lower p53 levels would lead to decreased Bax expression. |
| Bcl-2 | Increase | The anti-apoptotic protein Bcl-2 is repressed by p53. Reduced p53 activity would alleviate this repression, increasing Bcl-2 levels. |
Wnt/β-catenin Signaling Pathway
BRD7 has been reported to negatively regulate the Wnt/β-catenin signaling pathway by inhibiting the nuclear translocation of β-catenin.
| Target Protein | Expected Change with this compound Treatment | Rationale |
| Active β-catenin | Increase | Inhibition of BRD7 is expected to promote the nuclear accumulation of β-catenin, a key effector of the Wnt pathway. |
| p-GSK3β (Ser9) | Decrease | BRD7 can enhance the phosphorylation of GSK3β at Ser9, which inactivates the kinase. Inhibition of BRD7 may lead to decreased p-GSK3β (Ser9) and thus increased GSK3β activity. |
| Cyclin D1 | Increase | Cyclin D1 is a well-established transcriptional target of the Wnt/β-catenin pathway. Increased β-catenin activity would lead to higher Cyclin D1 expression. |
Ras/MEK/ERK Signaling Pathway
BRD7 has been shown to attenuate the Ras/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation.
| Target Protein | Expected Change with this compound Treatment | Rationale |
| p-MEK | Increase | BRD7 negatively regulates the phosphorylation of MEK. Inhibition of BRD7 would be expected to increase p-MEK levels. |
| p-ERK | Increase | As a downstream target of MEK, increased p-MEK would lead to a subsequent increase in the phosphorylation of ERK. |
| Total ERK | No Change | The total protein levels of ERK are not expected to change with acute inhibition of the pathway's upstream regulators. |
Experimental Protocols
Detailed Western Blot Protocol for Validation of this compound Effects
This protocol provides a general framework for performing Western blot analysis to validate the effects of this compound on the signaling pathways mentioned above.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those against p53, p21, Bax, Bcl-2, active β-catenin, p-GSK3β, Cyclin D1, p-MEK, p-ERK, and total ERK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the target protein to the loading control for each sample. For phosphoproteins, normalize the phospho-specific signal to the total protein signal.
Visualizations
Caption: BRD7's role in key signaling pathways.
Caption: Western blot experimental workflow.
References
Unveiling Cellular Phenotypes: A Comparative Guide to Phenotypic Screening with Brd7-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brd7-IN-2, a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7), with other notable bromodomain inhibitors used in phenotypic screening. BRD7 is a critical component of chromatin remodeling complexes and a key regulator of transcription, playing significant roles in cancer, metabolic diseases, and other cellular processes. Understanding the comparative performance of this compound is crucial for designing effective phenotypic screens to uncover novel therapeutic strategies.
Performance Comparison of Bromodomain Inhibitors
The following tables summarize the quantitative data on the performance of this compound and its alternatives in various phenotypic assays. It is important to note that direct comparisons of potency can be influenced by the specific cell line and assay conditions used in each study.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / GI50 / EC50 | Reference |
| This compound | BRD7 | Biochemical (BRD7) | - | IC50: 5.4 µM | [1] |
| Biochemical (BRD9) | - | IC50: >300 µM | [1] | ||
| Cell-based (HEK293T) | - | IC50: 1.1 µM (BRD7), 3.2 µM (BRD9) | [1] | ||
| Cell Viability | LNCaP (Prostate) | Significant growth inhibition at 0.1, 1, and 5 µM | [2] | ||
| Cell Viability | PC-3 (Prostate) | Active only at 5 µM | [2] | ||
| TP-472 | BRD9/BRD7 | Cell Viability (MTT) | A375 (Melanoma) | Strongest inhibitor out of a library of 32 epigenetic inhibitors | |
| JQ1 | BET family (BRD2, BRD3, BRD4, BRDT) | Cell Viability (MTT) | Hey (Ovarian) | IC50: 360 nM | |
| Cell Viability (MTT) | SKOV3 (Ovarian) | IC50: 970 nM | |||
| Cell Viability (MTT) | MCF7 (Breast) | IC50: ~200 nM | |||
| Cell Viability (MTT) | T47D (Breast) | IC50: ~400 nM | |||
| OTX-015 | BET family (BRD2, BRD3, BRD4) | Cell Viability (MTT) | Variety of hematologic cancer cell lines | GI50: 60 - 200 nM | |
| Cell Viability (MTT) | NSCLC and SCLC cell lines | GI50: < 0.5 µM to > 6 µM |
Key Signaling Pathways Involving BRD7
BRD7 exerts its influence on cellular phenotypes primarily through its interaction with and modulation of key signaling pathways, including the p53 tumor suppressor pathway and the PI3K/Akt pathway.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Probing BRD7 Function: A Comparative Guide to Brd7-IN-2 and Other Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Bromodomain-containing protein 7 (BRD7) has emerged as a critical player in transcriptional regulation and chromatin remodeling, with significant implications in cancer and other diseases. The development of selective chemical probes is paramount to elucidating its complex biological functions. This guide provides a comprehensive comparison of Brd7-IN-2, a notable BRD7 inhibitor, with other available chemical probes. We present key performance data, detailed experimental protocols for probe evaluation, and visualizations of relevant biological pathways to aid researchers in selecting the optimal tools for their studies.
Performance Comparison of BRD7 Chemical Probes
The landscape of BRD7 chemical probes is continually evolving, with several small molecules developed to target its bromodomain. Here, we compare the biochemical and cellular activities of this compound against other well-characterized BRD7 inhibitors.
| Chemical Probe | Target(s) | IC50 (BRD7) | Kd (BRD7) | Cellular IC50 (BRD7) | Selectivity Notes | Reference(s) |
| This compound | BRD7 | 5.4 µM (Biochemical) | 1.3 µM | 1.1 µM (HEK293T NanoBRET) | Selective for BRD7 over BRD9 (IC50 >300 µM) | [1][2][3] |
| LP99 | BRD7/BRD9 | - | 909 nM (ITC) | Low µM range (NanoBRET) | ~10-fold selectivity for BRD9 over BRD7. | [4][5] |
| I-BRD9 | BRD9/BRD7 | - | 380 nM (DiscoveRx) | - | >200-fold selective for BRD9 over BRD7. | |
| BI-7273 | BRD7/BRD9 | 117 nM (AlphaScreen) | <1 nM (DiscoverX) | - | Potent dual inhibitor of BRD7 and BRD9. | |
| "Compound 28" | BRD7/BRD9 | - | 368 nM (ITC) | - | Selective for BRD9 over BRD7. |
Key Signaling Pathways Involving BRD7
BRD7 is a subunit of the PBAF chromatin remodeling complex and plays a crucial role in regulating the transcription of genes involved in several key signaling pathways. Its function is often linked to tumor suppression.
Experimental Workflow for Chemical Probe Evaluation
A systematic approach is crucial for the validation and comparison of chemical probes for BRD7. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed protocols for the essential assays used to characterize BRD7 chemical probes.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing evidence of direct interaction.
Materials:
-
Purified recombinant BRD7 bromodomain protein (typically >90% purity).
-
SYPRO Orange dye (e.g., from Invitrogen).
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Test compounds (dissolved in DMSO).
-
Real-time PCR instrument capable of performing a melt curve analysis.
-
PCR plates (e.g., 96- or 384-well).
Protocol:
-
Prepare the Protein-Dye Mixture:
-
Dilute the purified BRD7 protein in the assay buffer to a final concentration of 2 µM.
-
Add SYPRO Orange dye to the protein solution to a final concentration of 5x (from a 5000x stock). Mix gently.
-
-
Aliquot the Mixture:
-
Dispense 19.8 µL of the protein-dye mixture into each well of the PCR plate.
-
-
Add Compounds:
-
Add 0.2 µL of the test compound from a 100x stock (in DMSO) to the respective wells for a final compound concentration of 1x. For a dose-response curve, perform serial dilutions of the compound. Include a DMSO-only control.
-
-
Seal and Centrifuge:
-
Seal the plate with an optically clear adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Perform the Melt Curve Analysis:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, collecting fluorescence data at each increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) in the presence of a compound compared to the DMSO control indicates ligand binding and stabilization.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target protein within living cells, providing a quantitative measure of intracellular target engagement.
Materials:
-
HEK293T cells.
-
Expression vector for BRD7 fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the BRD7 bromodomain.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
White, non-binding surface 96-well plates.
-
Plate reader capable of measuring luminescence at 460nm and 610nm.
Protocol:
-
Cell Transfection:
-
Transfect HEK293T cells with the NanoLuc®-BRD7 expression vector according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Plate the cells in the 96-well plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM.
-
Add the test compounds to the cells.
-
Add the NanoBRET™ tracer at a final concentration determined by a prior tracer titration experiment (typically around the EC50 value of the tracer).
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Substrate Addition and Measurement:
-
Equilibrate the plate to room temperature.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the luminescence at 460nm (donor emission) and 610nm (acceptor emission) within 10 minutes.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by subtracting the background (no tracer) from the raw BRET ratio (610nm/460nm).
-
Plot the corrected BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Fluorescence Polarization (FP) Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the bromodomain binding pocket, allowing for the determination of binding affinity (Ki).
Materials:
-
Purified recombinant BRD7 bromodomain protein.
-
A fluorescently labeled probe known to bind to the BRD7 bromodomain (e.g., a fluorescently tagged known ligand).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Test compounds (dissolved in DMSO).
-
Black, low-volume 384-well plates.
-
Plate reader equipped with fluorescence polarization optics.
Protocol:
-
Determine Optimal Protein and Probe Concentrations:
-
Perform a saturation binding experiment by titrating the BRD7 protein against a fixed concentration of the fluorescent probe to determine the Kd of the probe and the protein concentration that gives an optimal assay window.
-
-
Set up the Competition Assay:
-
In the 384-well plate, add the assay buffer.
-
Add the test compounds at various concentrations (serial dilutions). Include a DMSO-only control (for maximum binding) and a control with no protein (for minimum polarization).
-
Add the BRD7 protein at the predetermined optimal concentration.
-
Add the fluorescent probe at its predetermined concentration.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the log of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the Kd of the fluorescent probe and its concentration.
-
Conclusion
This compound stands as a valuable chemical probe for investigating BRD7 function, demonstrating good selectivity over its close homolog BRD9 in cellular contexts. However, the choice of a chemical probe should always be guided by the specific experimental question. For studies requiring potent dual inhibition of BRD7 and BRD9, compounds like BI-7273 may be more suitable. Conversely, for highly selective interrogation of BRD9 function with minimal off-target effects on BRD7, I-BRD9 is a superior choice. This guide provides the necessary data and methodologies to enable researchers to make informed decisions and to rigorously validate their chosen tools for exploring the multifaceted roles of BRD7 in health and disease.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Brd7-IN-2
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While the novel bromodomain inhibitor Brd7-IN-2 offers exciting possibilities in prostate cancer research, its handling and disposal require strict adherence to safety protocols to protect both laboratory personnel and the environment. As a potent, biologically active small molecule, this compound must be treated as hazardous chemical waste.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research setting. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, these guidelines are based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Lab coat |
| Respiratory (if applicable) | Use in a chemical fume hood to avoid inhalation of aerosols or dust. |
Always handle this compound and its waste within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following protocol is essential for all research personnel.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Liquid Waste: Unused stock solutions, working solutions, and the first rinse of any container that held this compound.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper.
-
Empty Containers: Original vials or any flasks/tubes that contained this compound.
-
-
Waste Collection and Labeling:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.
-
Solid Waste: Collect all contaminated solid materials in a separate, clearly labeled hazardous waste container.[1] The container should be a sealable bag or a puncture-resistant container.
-
Labeling is Crucial: Proper labeling ensures that your institution's Environmental Health and Safety (EHS) department can manage and dispose of the waste correctly.
-
-
Storage of Hazardous Waste:
-
Disposal of Empty Containers:
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[1]
-
After the initial rinse is collected, the container should be triple-rinsed with a suitable solvent. The subsequent rinsates may also need to be collected as hazardous waste, depending on your institution's policies.
-
Once thoroughly rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.
-
-
Arranging for Waste Pickup:
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically managed through the EHS department.
-
Provide accurate and complete information about the waste, including its composition and quantity.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final pickup by EHS.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure that your groundbreaking work does not come at the cost of environmental or personal safety. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on chemical waste disposal in your laboratory.
References
Essential Safety and Operational Guidance for Handling Brd7-IN-2
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Brd7-IN-2. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent and selective inhibitor of bromodomain-containing protein 7 (BRD7).
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or goggles. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Mask/Respirator | Recommended when handling the solid compound to avoid inhalation of dust. |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
This compound is typically shipped at room temperature and should be stored at -20°C for long-term stability.
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.
-
Use appropriate PPE, including gloves, a lab coat, and eye protection.
-
When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Ensure the vial is securely capped and vortexed until the compound is fully dissolved.
Use in Experiments:
-
When using this compound in cell culture or other experimental systems, standard aseptic techniques should be followed in a biological safety cabinet.
-
Avoid direct contact with the compound and solutions containing it.
-
Clearly label all tubes and plates containing this compound.
Disposal Plan
-
Solid Waste: Dispose of unused solid this compound and any materials used for weighing or transfer (e.g., weigh boats, spatulas) as chemical waste in a designated, sealed container.
-
Liquid Waste: All solutions containing this compound, including experimental media, should be collected and disposed of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be disposed of in a designated biohazard or chemical waste container.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection for large spills or if the compound is a powder.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for chemical waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to emergency situations.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
